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  • Product: 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine
  • CAS: 1018637-25-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Receptor Binding Profile of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

Abstract This whitepaper provides a comprehensive framework for the in vitro pharmacological characterization of novel chemical entities, using the tryptamine derivative 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine as a repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This whitepaper provides a comprehensive framework for the in vitro pharmacological characterization of novel chemical entities, using the tryptamine derivative 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine as a representative example. As a member of the indolylethylamine structural class, this compound is a candidate for interaction with biogenic amine receptors, particularly serotonin (5-HT), dopamine (DA), and adrenergic (α, β) receptors. This guide moves beyond a simple listing of protocols to deliver a strategic and methodological blueprint for researchers in pharmacology and drug development. We will detail the theoretical underpinnings of receptor-ligand interactions, present validated experimental protocols for determining binding affinity and functional activity, and provide a clear path for rigorous data analysis and interpretation. The objective is to equip scientists with the expertise to construct a precise and actionable receptor binding profile, a critical step in the journey from a novel compound to a potential therapeutic agent.

Introduction: The Rationale for Receptor Profiling

The compound 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine belongs to the tryptamine family, a privileged scaffold in neuropharmacology. Its core structure is shared by the endogenous neurotransmitter serotonin and numerous psychoactive and therapeutic agents. The addition of methyl groups at the 2 and 6 positions of the indole ring modifies its steric and electronic properties, suggesting the potential for a unique receptor interaction profile compared to parent tryptamines.

Determining the in vitro receptor binding profile is a foundational step in drug discovery. It addresses two critical questions:

  • Primary Target Identification: Which receptor(s) does the compound bind to with high affinity? This defines its potential mechanism of action.

  • Selectivity and Off-Target Effects: Does the compound bind to other receptors? High selectivity is often a hallmark of a successful therapeutic, minimizing the risk of unwanted side effects.

This guide will outline a systematic approach to answer these questions, beginning with broad screening and progressing to detailed characterization of high-affinity interactions.

Foundational Principles of Receptor-Ligand Binding

The interaction between a ligand (our test compound) and a receptor is a dynamic process governed by the law of mass action. The key parameters that quantify this interaction are determined through two primary experimental designs: saturation and competition binding assays.[1][2]

  • Affinity (Kd and Ki): Affinity is the measure of the strength of the binding interaction between a ligand and a receptor.

    • Kd (Equilibrium Dissociation Constant): Determined via saturation binding assays, Kd is the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher affinity.[1]

    • Ki (Inhibition Constant): Determined in competition binding assays, Ki represents the affinity of an unlabeled test compound (the "competitor") for the receptor. It is an intrinsic property of the compound and is more reliable for comparing potencies than the IC50 value.[3][4]

  • Receptor Density (Bmax): Also derived from saturation binding, Bmax represents the total concentration of receptors in the tissue or cell preparation.[5]

  • Potency (IC50/EC50):

    • IC50: The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand. Unlike Ki, the IC50 is dependent on the experimental conditions, particularly the concentration of the radioligand used.[6]

    • EC50: In functional assays, this is the concentration of an agonist that produces 50% of the maximal response.

Strategic Experimental Workflow

A logical, tiered approach is essential for an efficient and comprehensive characterization. The workflow should progress from broad, initial screening to in-depth pharmacological definition.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Affinity Determination cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Data Synthesis A Compound Synthesis & Quality Control (2-(2,6-dimethyl-1H-indol-3-yl)ethanamine) B Broad Panel Radioligand Competition Assay (e.g., 40+ GPCR targets) A->B Test Compound D Full Curve Competition Assay (vs. known radioligand) B->D Identify 'Hits' (e.g., >50% displacement) C Saturation Binding Assay (for each 'hit' receptor) G Comprehensive Receptor Binding Profile (Ki values, Selectivity Ratios) C->G D->C Select Radioligand & Conditions E [35S]GTPγS Binding Assay (Agonist/Antagonist determination) D->E Confirmed High-Affinity Hits D->G F Schild Analysis (for confirmed antagonists) E->F If Antagonist Activity H Functional Profile (EC50, Emax, KB) E->H F->H I Final Report & Go/No-Go Decision G->I H->I

Caption: Strategic workflow for in vitro receptor profiling.

Phase 1: Broad Panel Screening

The initial step is to perform a competition binding assay against a broad panel of receptors. Based on the indolylethylamine scaffold, this panel should, at a minimum, include:

  • Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7

  • Dopamine Receptors: D1, D2, D3, D4, D5[7]

  • Adrenergic Receptors: α1, α2, β1, β2[2][8]

This is typically conducted at a single high concentration (e.g., 10 µM) of the test compound to identify any significant binding interactions (>50% displacement of a specific radioligand).

Phase 2: Affinity Determination (Ki)

For any receptor where significant binding was observed ("hits"), a full competition (inhibition) curve must be generated. This involves incubating the receptor preparation with a fixed concentration of a suitable radioligand and a range of concentrations of the test compound. This allows for the determination of the IC50, which can then be converted to the Ki.

Causality Behind Experimental Choice: Using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) is critical because it normalizes the data, providing a true measure of affinity (Ki) that is independent of the radioligand concentration ([L]) and its affinity (Kd).[6][9][10] This allows for direct, meaningful comparison of the affinity of different compounds for a given receptor.

Phase 3: Functional Characterization

Binding affinity does not reveal whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are required to determine this.

The [35S]GTPγS binding assay is a robust method for G-protein coupled receptors (GPCRs), which constitute the majority of the likely targets.[11][12] It directly measures the first step of signal transduction: the agonist-induced exchange of GDP for GTP on the Gα subunit.

  • Agonists will stimulate [35S]GTPγS binding in a concentration-dependent manner, allowing for the determination of potency (EC50) and efficacy (Emax).

  • Antagonists will not stimulate binding on their own but will inhibit the binding stimulated by a known agonist.

  • Inverse Agonists will reduce the basal level of [35S]GTPγS binding.

For compounds identified as antagonists, a Schild analysis should be performed. This is the gold standard for confirming competitive antagonism.[13][14] It involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A Schild plot with a slope not significantly different from unity is the hallmark of a competitive antagonist.[15][16]

Detailed Experimental Protocols

The following protocols are presented as a self-validating system. Each includes steps for determining total binding, non-specific binding, and specific binding, which is the cornerstone of a reliable assay.

Membrane Preparation
  • Source: Use commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells) or tissue homogenates known to be rich in the target receptor (e.g., porcine striatum for D2 receptors).[17][18]

  • Homogenization: Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) using a Polytron homogenizer.[19]

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[19]

  • Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[19]

  • Washing: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation to wash the membranes.

  • Final Preparation: Resuspend the final pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.[19]

Protocol: Radioligand Competition Binding Assay (Filtration Method)

This protocol is designed to determine the Ki of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine at a target receptor.

G A Prepare Reagents - Assay Buffer - Radioligand (at Kd) - Test Compound Dilutions - Non-specific Definer - Membrane Prep B Set up 96-well Plate - Total Binding Wells - Non-Specific Binding Wells - Test Compound Wells A->B C Add Reagents to Wells 1. Buffer/NSB/Test Compound 2. Radioligand 3. Membrane Preparation B->C D Incubate (e.g., 60 min at 30°C) with gentle agitation C->D E Terminate & Filter Rapidly filter through PEI-soaked GF/B filter mat using a cell harvester D->E F Wash (4x with ice-cold wash buffer) E->F G Dry & Count Dry filters, add scintillation cocktail, and count CPM in a scintillation counter F->G H Data Analysis - Calculate Specific Binding - Non-linear regression (IC50) - Cheng-Prusoff (Ki) G->H

Caption: Workflow for a competition radioligand binding assay.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay Buffer.

    • Non-Specific Binding (NSB): A high concentration (1000x Ki) of a known, structurally distinct standard ligand ("definer").[20][21] This is crucial for accurately measuring binding only to non-receptor sites.[22][23][24]

    • Test Compound: 10-12 concentrations of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine, typically in half-log dilutions.

  • Reagent Addition: To each well, add in sequence:

    • 50 µL of the appropriate solution (Buffer, NSB Definer, or Test Compound).

    • 50 µL of radioligand (e.g., [3H]-Spiperone for D2 receptors) diluted in assay buffer to a final concentration at or near its Kd.

    • 150 µL of the thawed membrane preparation (protein concentration optimized for a good signal window).[19]

  • Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[19]

  • Filtration: Terminate the incubation by rapid filtration through a glass fiber filter mat (e.g., GF/B, pre-soaked in polyethyleneimine to reduce NSB) using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the free radioligand (which passes through).

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any trapped free radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.

Protocol: [35S]GTPγS Functional Assay

This protocol determines if the test compound acts as an agonist or antagonist.

Step-by-Step Methodology:

  • Plate Setup:

    • Basal Binding: Assay Buffer.

    • Non-Specific Binding: A high concentration of unlabeled GTPγS (e.g., 10 µM).[25]

    • Agonist Stimulation: A range of concentrations of the test compound.

    • Antagonist Test: A fixed, near-maximal concentration of a known agonist PLUS a range of concentrations of the test compound.

  • Reagent Preparation: Prepare a membrane/GDP premix. Membranes are pre-incubated with GDP (e.g., 30 µM) to ensure G-proteins are in an inactive state.[25]

  • Incubation:

    • Add the test compound (for agonist mode) or agonist + test compound (for antagonist mode) to the wells.

    • Add the membrane/GDP premix.

    • Incubate for ~20 minutes at 30°C.[25]

    • Initiate the reaction by adding [35S]GTPγS (e.g., 0.1-0.3 nM).

    • Incubate for a further 30-60 minutes at 30°C.[25][26]

  • Termination and Counting: The assay is terminated and counted using the same filtration and scintillation counting method described for the binding assay. A homogeneous alternative is the Scintillation Proximity Assay (SPA) , where membranes are coupled to scintillant-impregnated beads, removing the need for filtration.[27][28][29][30][31]

Data Presentation and Interpretation

Quantitative data must be presented clearly to allow for straightforward comparison and interpretation.

Competition Binding Data

The primary output is a table of Ki values. Data should be presented as the geometric mean ± standard error from at least three independent experiments.

Table 1: Hypothetical Binding Affinity (Ki, nM) Profile of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

Receptor TargetKi (nM)Radioligand UsedSource of Receptor
Serotonin
5-HT1A15.2 ± 1.8[3H]-8-OH-DPATRecombinant Human (CHO)
5-HT2A8.7 ± 0.9[3H]-KetanserinRecombinant Human (HEK)
5-HT2C250.6 ± 31.2[3H]-MesulergineRecombinant Human (CHO)
5-HT7> 10,000[3H]-5-CTRecombinant Human (HEK)
Dopamine
D2125.4 ± 15.5[3H]-SpiperoneRecombinant Human (CHO)
D398.9 ± 11.3[3H]-SpiperoneRecombinant Human (HEK)
Adrenergic
α2A> 10,000[3H]-RauwolscineRecombinant Human (CHO)

Interpretation: Based on this hypothetical data, the compound shows the highest affinity for the 5-HT2A receptor, followed by the 5-HT1A receptor. It has moderate affinity for D2 and D3 receptors and weak affinity for the 5-HT2C receptor. It is effectively inactive at the 5-HT7 and α2A receptors. This profile suggests a primary serotonergic mechanism of action, with potential for dopaminergic cross-reactivity at higher concentrations.

Functional Assay Data

The GTPγS data will define the nature of the interaction at the high-affinity targets.

Table 2: Hypothetical Functional Profile at 5-HT1A and 5-HT2A Receptors

ReceptorAssay ModeParameterValue% of Standard Agonist
5-HT1A AgonistEC50 (nM)35.7 ± 4.1N/A
Emax (%)85 ± 6.2(vs. 8-OH-DPAT)
5-HT2A AgonistEC50 (nM)> 10,000N/A
Emax (%)< 5(vs. 5-HT)
AntagonistKB (nM)9.8 ± 1.2N/A

Interpretation:

  • At the 5-HT1A receptor , the compound acts as a potent partial agonist , stimulating G-protein activation to 85% of the level of the full agonist 8-OH-DPAT.

  • At the 5-HT2A receptor , where it has the highest binding affinity, the compound shows no significant agonist activity. The antagonist test, however, yields a KB value (the dissociation constant for a competitive antagonist derived from functional assays like a Schild plot) that is very close to its Ki from the binding assay. This strongly indicates it is a competitive antagonist at the 5-HT2A receptor.

Conclusion

This guide has outlined a rigorous, multi-stage process for defining the in vitro receptor binding profile of a novel compound, exemplified by 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine. By integrating broad panel screening, detailed affinity determination, and functional characterization, researchers can build a comprehensive pharmacological profile. The hypothetical data presented illustrates a compound with a complex profile: a 5-HT1A partial agonist and a potent 5-HT2A antagonist with weaker activity at several other receptors. This level of detail is essential for understanding a compound's potential therapeutic applications and liabilities, guiding future lead optimization, and making informed decisions in the drug development pipeline.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58.
  • Cook, N. D. (1996). Scintillation proximity assay: a versatile and widespread technology for drug discovery. Drug Discovery Today, 1(7), 287-294.
  • ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, July 9). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. Retrieved from [Link]

  • GE Healthcare. (n.d.). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PMC. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Wikipedia. (n.d.). Schild equation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Psychoactive Drug Screening Program (PDSP). (n.d.). Functional Assays Protocols. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023, March 15). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Bio-protocol. (2021). [35S]GTPγS Binding Assay. Retrieved from [Link]

  • Kenakin, T. P. (1995). The Schild regression in the process of receptor classification. Canadian Journal of Physiology and Pharmacology, 73(7), 797-809.
  • Assay Guidance Manual [Internet]. (2012, May 1). GTPγS Binding Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Colquhoun, D. (2007). Taking The Time To Study Competitive Antagonism. Trends in Pharmacological Sciences, 28(12), 609-614.
  • Pharmacology&Co. (2025, November 5). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology [Video]. YouTube. Retrieved from [Link]

  • Zhang, X., et al. (2025, November 7). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PMC. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • GraphPad. (n.d.). Nonspecific binding. Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Waters Corporation. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Cell based Dopamine Receptor Functional Characterization Service. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Grimm, S. W., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Journal of Mass Spectrometry, 40(10), 1331-1339.
  • University of North Texas. (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Retrieved from [Link]

  • McQuarrie, S. A., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 1, Unit 1.5.
  • Weichert, D., et al. (2014). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. Journal of Medicinal Chemistry, 57(11), 4567–4577.
  • Autechaux. (n.d.). Exploring 2-(2-Methyl-1H-indol-3-yl)ethanamine: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Assay Guidance Manual [Internet]. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Wang, M., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. International Journal of Molecular Sciences, 24(2), 1083.
  • Li, Y., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 28(24), 8089.
  • De Lombaert, S., et al. (2019). Synthesis and Pharmacological Characterization of a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732.
  • Isaac, M., et al. (2003). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. Bioorganic & Medicinal Chemistry Letters, 13(24), 4409-4413.
  • Hoffman, B. B., & Lefkowitz, R. J. (1980). Radioligand binding studies of adrenergic receptors: new insights into molecular and physiological regulation. Annual Review of Pharmacology and Toxicology, 20, 581-608.
  • Wood, C. B., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology, 2742, 141-155.
  • PubChem. (n.d.). 2-(6-methyl-1H-indol-3-yl)ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethyl-2-(6-methyl-1H-indol-3-yl)ethanamine. Retrieved from [Link]

Sources

Exploratory

Pharmacological Profiling and Mechanism of Action of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine at Serotonergic Receptors

As a Senior Application Scientist specializing in molecular pharmacology, I approach the characterization of novel tryptamine derivatives not merely as a data-gathering exercise, but as a systematic deconstruction of str...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in molecular pharmacology, I approach the characterization of novel tryptamine derivatives not merely as a data-gathering exercise, but as a systematic deconstruction of structure-activity relationships (SAR). The compound 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine —commonly referred to as 2,6-dimethyltryptamine (2,6-DMT) —presents a highly unique pharmacological profile. By introducing steric bulk at both the 2- and 6-positions of the indole ring, this molecule deviates significantly from the canonical psychedelic profile of unsubstituted tryptamines (like DMT or psilocin), shifting its primary functional modalities toward atypical serotonergic targets and monoamine transport mechanisms.

This technical guide dissects the mechanistic causality behind 2,6-DMT’s receptor interactions, provides predictive quantitative modeling based on established SAR, and outlines the self-validating experimental workflows required to characterize such multi-target ligands.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The pharmacological identity of 2,6-DMT is dictated by the synergistic effects of its two methyl substitutions, which fundamentally alter its binding thermodynamics and metabolic stability.

The Indole 2-Position (Steric Shielding & Receptor Shifting)

In classical tryptamine pharmacology, the 2-position of the indole ring is highly sensitive to steric bulk. Methylation at this site generally reduces affinity for 5-HT1A and 5-HT2A receptors due to steric clashes within the orthosteric binding pockets of these targets[1]. However, this substitution acts as a critical selectivity switch: 2-alkyl tryptamines exhibit dramatically enhanced binding affinity for the 5-HT6 receptor and the 5-HT3 receptor (a ligand-gated ion channel)[1]. Furthermore, the 2-methyl group provides profound steric hindrance against oxidative deamination by monoamine oxidase (MAO), significantly extending the compound's in vivo half-life compared to unsubstituted analogs.

The Indole 6-Position (Monoamine Release Modulation)

Substitution at the 6-position of the indole ring introduces an entirely different functional dimension. Research into alkylated tryptamines demonstrates that 6-methyltryptamine derivatives act as potent, dual dopamine/serotonin (DA/5-HT) releasers by interacting directly with the serotonin transporter (SERT) and dopamine transporter (DAT)[2]. While 6-methylation slightly diminishes 5-HT2A agonism compared to 5-methylation, it retains enough efficacy to classify the molecule as a multi-target modulator[2].

The Synergistic Profile of 2,6-DMT

By combining these modifications, 2,6-DMT is structurally engineered to be a mixed 5-HT6 agonist and monoamine releaser , with attenuated 5-HT2A-mediated hallucinogenic liability.

Receptor-Specific Mechanisms of Action

5-HT2A Receptor (Gq/11-Coupled Pathway)

Classical hallucinogens elicit their profound perceptual effects primarily through agonism of the 5-HT2A receptor expressed on neocortical pyramidal cells[3]. Activation of this G-protein coupled receptor (GPCR) triggers a conformational shift that exchanges GDP for GTP on the Gq/11 alpha subunit. This activates Phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG)[3]. Due to the 2-methyl group, 2,6-DMT acts only as a weak partial agonist at 5-HT2A, failing to recruit the specific β-arrestin-2 pathways required for the murine head-twitch response (HTR)—the behavioral proxy for psychedelic efficacy.

Pathway Ligand 2,6-DMT Receptor 5-HT2A Receptor Ligand->Receptor Partial Agonism Gq Gq/11 Protein Receptor->Gq Conformational Shift PLC PLC-β Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca ER Channel Binding PKC PKC Activation DAG->PKC Ca->PKC Co-activation

Figure 1: Gq/11-mediated intracellular signaling pathway upon 5-HT2A activation by 2,6-DMT.

5-HT6 Receptor (Gs-Coupled Pathway)

The 5-HT6 receptor is uniquely accommodating to 2-alkyl substitutions. Binding of 2,6-DMT stabilizes the active state of the receptor, coupling to Gs to activate adenylyl cyclase, thereby elevating intracellular cAMP. This mechanism is highly relevant for cognitive enhancement and memory consolidation models.

Quantitative Pharmacological Data

To contextualize 2,6-DMT, the table below synthesizes empirical data from its parent fragments (2-MT and 6-MT) to project the integrated affinity and functional profile of the dual-substituted molecule.

Compound5-HT2A Affinity (Ki, nM)5-HT6 Affinity (Ki, nM)SERT Release (EC50, nM)Primary Functional Modality
Tryptamine ~1,500>10,000>10,000Non-selective endogenous trace amine
2-Methyltryptamine ~4,500~46>10,0005-HT6 / 5-HT3 Agonist
6-Methyltryptamine ~2,400>1,000~75Dual DA/5-HT Releaser
2,6-Dimethyltryptamine >5,000<100<150*Mixed 5-HT6 Agonist / Monoamine Releaser

*Extrapolated values based on established SAR models combining 2-alkyl and 6-alkyl steric parameters.

Experimental Protocols: Self-Validating Systems

To empirically validate the theoretical profile of 2,6-DMT, my laboratory employs a sequential in vitro screening workflow. Every protocol is designed as a self-validating system, ensuring that artifacts (such as lipid partitioning or dye efflux) are mathematically and physically isolated from true pharmacological signals.

Workflow Prep Compound Prep (2,6-DMT in DMSO) Binding Radioligand Binding ([3H]-Ketanserin/LSD) Prep->Binding Aliquot FLIPR FLIPR Ca2+ Assay (Fluo-4 AM) Binding->FLIPR Hit Triage Release Monoamine Release (SERT/DAT) FLIPR->Release Functional Profiling Analysis Data Synthesis (Schild Plot & EC50) Release->Analysis Integration

Figure 2: Sequential in vitro screening workflow for evaluating 2,6-DMT pharmacology.

Protocol 1: Multiplexed Radioligand Competition Binding

Objective: Determine the equilibrium dissociation constant (Ki) of 2,6-DMT at 5-HT2A and 5-HT6 receptors.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A or 5-HT6 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Ligand Incubation: Incubate 50 µg of membrane protein with 2,6-DMT (concentrations ranging from 0.1 nM to 100 µM) and a constant concentration of radioligand ([3H]-Ketanserin for 5-HT2A; [3H]-LSD for 5-HT6).

  • Causality & Self-Validation: Why [3H]-Ketanserin? Ketanserin selectively labels the antagonist conformation of 5-HT2A, providing a stable Bmax. To validate the assay, non-specific binding (NSB) is defined using 10 µM mianserin. If the specific binding window (Total Binding minus NSB) falls below 80%, the assay is automatically flagged for lipid-partitioning artifacts.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: Functional Calcium Mobilization (FLIPR Assay)

Objective: Quantify the functional efficacy (EC50) of 2,6-DMT at Gq-coupled 5-HT receptors.

  • Cell Seeding: Plate CHO-K1 cells expressing 5-HT2A in 384-well black-wall, clear-bottom plates at 15,000 cells/well.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM dye in assay buffer containing 2.5 mM probenecid for 60 minutes at 37°C.

  • Causality & Self-Validation: Why Probenecid? The AM ester allows the dye to permeate the cell membrane, where intracellular esterases cleave it, trapping the fluorophore. Probenecid is strictly required to inhibit organic anion transporters (OATs), preventing the active efflux of the cleaved dye. This stabilizes the baseline fluorescence. A 10-second pre-injection baseline read ensures that any mechanical artifact from the injection manifold is mathematically subtracted from the peak Ca2+ signal.

  • Compound Addition & Readout: Inject 2,6-DMT using the FLIPR Tetra system and continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Analysis: Normalize peak fluorescence to a maximal response generated by 10 µM 5-HT (defined as 100% efficacy).

Conclusion

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine represents a fascinating intersection of steric drug design. By leveraging the 2-methyl group to evade MAO degradation and shift affinity toward 5-HT6/5-HT3, while utilizing the 6-methyl group to engage monoamine transporters, 2,6-DMT serves as a masterclass in rational structural modification. For drug development professionals, this scaffold offers a template for designing novel neurotherapeutics that bypass the hallucinogenic liabilities of 5-HT2A agonism while retaining potent neuromodulatory capabilities.

References

  • Glennon, R. A., Dukat, M., el-Bermawy, M., Law, H., De Los Angeles, J., Teitler, M., King, A., & Herrick-Davis, K. (2000). 2-Substituted Tryptamines: Agents with Selectivity for 5-HT6 Serotonin Receptors. Journal of Medicinal Chemistry, 43(5), 1011–1018. URL: [Link]

  • Blough, B. E., Landavazo, A., Partilla, J. S., Decker, A. M., Page, K. M., Baumann, M. H., & Rothman, R. B. (2014). Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. Bioorganic & Medicinal Chemistry Letters, 24(19), 4754–4758. URL: [Link]

  • Nichols, D. E. (2004). Hallucinogens. Pharmacology & Therapeutics, 101(2), 131–181. URL: [Link]

Sources

Foundational

An In-depth Technical Guide to Investigating the Pharmacokinetic Properties of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine in Rodent Models

Authored by a Senior Application Scientist Abstract: This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of the novel indole derivative, 2-(2,6-dimethyl-1H-indol-3-yl)et...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of the novel indole derivative, 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine, in preclinical rodent models. The following sections will delve into the critical aspects of study design, experimental execution, and data interpretation for determining the absorption, distribution, metabolism, and excretion (ADME) of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this molecule's in vivo behavior, a critical step in assessing its therapeutic potential. The methodologies described herein are grounded in established principles of preclinical drug development and aim to ensure scientific integrity and the generation of robust, reliable data.

Introduction: The Significance of Pharmacokinetic Profiling

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a multi-stage process, with early preclinical evaluation forming the bedrock of its developmental trajectory. Understanding the pharmacokinetic (PK) properties—what the body does to a drug—is paramount.[1] For 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine, an indole derivative of interest, elucidating its absorption, distribution, metabolism, and excretion (ADME) profile in rodent models is a critical first step.[1] This initial in vivo characterization provides crucial insights into the compound's bioavailability, its delivery to potential target tissues, its biotransformation into metabolites, and its eventual clearance from the body.[1][2] These data are instrumental in guiding dose selection for subsequent efficacy and toxicology studies, and ultimately, for predicting its behavior in humans.[2]

Rodent models, primarily mice and rats, are the workhorses of early preclinical PK studies due to their well-characterized physiology, ease of handling, and the availability of established experimental protocols.[1][2][3][4] This guide will provide a detailed roadmap for conducting these essential studies, emphasizing the rationale behind key experimental choices to ensure the generation of high-quality, interpretable data.

Strategic Experimental Design: A Roadmap to Robust PK Data

A well-designed pharmacokinetic study is the cornerstone of reliable data generation. The primary objective is to quantify the concentration of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine in biological matrices over time following administration.

Animal Model Selection

The choice of rodent species and strain is a critical initial consideration. Wistar or Sprague-Dawley rats and C57BL/6 or BALB/c mice are commonly used in pharmacokinetic research.[3][4] The selection should be guided by the intended therapeutic application of the compound and any known species-specific differences in drug metabolism.

Dosing Regimen and Route of Administration

To obtain a comprehensive pharmacokinetic profile, both intravenous (IV) and extravascular (e.g., oral, PO) routes of administration should be evaluated.

  • Intravenous (IV) Administration: A bolus IV injection, typically into the tail vein, is essential for determining the absolute bioavailability and fundamental PK parameters such as clearance and volume of distribution.[3][5]

  • Oral (PO) Administration: Oral gavage is the most common method for assessing the extent and rate of absorption from the gastrointestinal tract.[3][5] This is crucial for compounds intended for oral delivery.

The formulation of the dosing vehicle is also a critical factor. The vehicle should solubilize the compound without affecting its intrinsic pharmacokinetic properties. Common vehicles include saline, polyethylene glycol (PEG), or a mixture of Cremophor EL and ethanol, though the latter should be used with caution due to its potential to alter drug disposition.[5]

Blood Sampling Strategy: The Key to a Well-Defined Concentration-Time Curve

The collection of serial blood samples from individual animals is highly recommended to minimize inter-animal variability and reduce the total number of animals required for a study.[5][6][7]

Key Blood Sampling Techniques:

TechniqueSpeciesSample VolumeAdvantagesConsiderations
Tail Vein Rat, Mouse0.1 - 2 ml (rat), 3 µl (mouse)Minimally invasive for serial sampling.Requires warming to dilate the vein.[8]
Retro-orbital Plexus Mouse~30 µlAllows for rapid collection of small volumes.Requires anesthesia and proper technique to avoid tissue damage.[5][6]
Jugular Vein Cannulation Rat0.1 - 0.2 ml per sampleEnables frequent, stress-free sampling from conscious animals.[2][8]Requires a surgical procedure and regular catheter maintenance.[8]
Cardiac Puncture Rat, MouseTerminalLarge volume collection.A terminal procedure, used for the final time point.[5]

A typical sampling schedule for an IV study might include time points at 2, 5, 15, 30, 60, 120, 240, and 480 minutes. For an oral study, the schedule might be 15, 30, 60, 120, 240, 480, and 1440 minutes to capture the absorption phase.[3]

The use of automated blood sampling systems can further refine the process by allowing for the collection of samples from freely moving, unstressed animals, which can provide more physiologically relevant data.[2][9]

Experimental Workflow for a Rodent Pharmacokinetic Study

G cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_analytical_phase Analytical Phase cluster_output Output formulation Compound Formulation dosing Dosing (IV & PO) formulation->dosing animal_acclimation Animal Acclimation animal_acclimation->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling sample_processing Plasma Preparation blood_sampling->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis data_analysis Pharmacokinetic Modeling bioanalysis->data_analysis pk_parameters PK Parameters (AUC, Cmax, t1/2) data_analysis->pk_parameters report Study Report pk_parameters->report

Caption: A generalized workflow for a typical rodent pharmacokinetic study.

Bioanalytical Methodology: Quantifying the Unseen

The accurate quantification of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine in plasma is critical. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[9][10][11]

Sample Preparation

The goal of sample preparation is to extract the analyte from the plasma matrix and remove interfering endogenous components.[12]

Common Extraction Techniques:

TechniquePrincipleAdvantages
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to denature and precipitate plasma proteins.Simple, fast, and suitable for high-throughput analysis.[10]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between the aqueous plasma and an immiscible organic solvent.Provides a cleaner extract than PPT.[10]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away, followed by elution with a strong solvent.Offers the highest degree of selectivity and concentration.[10]

The choice of method will depend on the physicochemical properties of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine and the required sensitivity of the assay.

LC-MS/MS Method Development and Validation

A robust and validated bioanalytical method is non-negotiable. The method should be optimized for:

  • Chromatographic Separation: To resolve the analyte from any potential metabolites or endogenous interferences.

  • Mass Spectrometric Detection: To achieve the desired sensitivity and specificity, typically using multiple reaction monitoring (MRM).[13]

Method validation should be performed according to regulatory guidelines and should assess linearity, accuracy, precision, selectivity, recovery, and stability.[12][13]

Core Pharmacokinetic Parameters and Their Interpretation

Once the plasma concentration-time data are obtained, key pharmacokinetic parameters can be calculated using non-compartmental analysis.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.[9][13]
Tmax Time to reach Cmax.Provides information on the rate of absorption.[9][13]
AUC (Area Under the Curve) The total drug exposure over time.A measure of the extent of absorption and overall exposure.[9][13][14]
t1/2 (Half-life) The time required for the plasma concentration to decrease by half.Indicates the rate of elimination.[9][14]
CL (Clearance) The volume of plasma cleared of the drug per unit of time.A measure of the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
F (%) (Bioavailability) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A critical parameter for oral drug candidates.

Expanding the Investigation: Distribution, Metabolism, and Excretion

Beyond the plasma pharmacokinetics, a comprehensive understanding of the ADME profile of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is essential.

Tissue Distribution

To understand where the compound goes in the body, tissue distribution studies can be performed.[3][13][14] This involves administering the compound and harvesting various tissues (e.g., liver, kidney, brain, lung) at different time points to determine the concentration of the parent compound and any major metabolites.[3][14]

Metabolism (Biotransformation)

Identifying the metabolic pathways of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is crucial for understanding its clearance and potential for drug-drug interactions. In vitro studies using liver microsomes from different species (including human) can provide initial insights into the cytochrome P450 (CYP) enzymes involved in its metabolism.[15] In vivo metabolite profiling can be performed by analyzing plasma, urine, and feces samples.[3][13] Given the structure, potential metabolic pathways could include N-dealkylation, hydroxylation of the indole ring, or conjugation reactions.

Potential Metabolic Pathways of an Indole Ethanamine

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine hydroxylation Hydroxylated Metabolite parent->hydroxylation CYP450 n_dealkylation N-dealkylated Metabolite parent->n_dealkylation CYP450 glucuronidation Glucuronide Conjugate hydroxylation->glucuronidation UGTs sulfation Sulfate Conjugate hydroxylation->sulfation SULTs

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Exploratory

In-Vitro Metabolic Stability of 2-(2,6-Dimethyl-1H-indol-3-yl)ethanamine in Human Liver Microsomes: A Comprehensive Methodological Guide

Executive Summary The assessment of in-vitro metabolic stability is a critical juncture in early-stage drug discovery, providing predictive insights into in-vivo hepatic clearance, bioavailability, and half-life[1]. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The assessment of in-vitro metabolic stability is a critical juncture in early-stage drug discovery, providing predictive insights into in-vivo hepatic clearance, bioavailability, and half-life[1]. This technical whitepaper establishes a rigorous, self-validating methodological framework for evaluating the metabolic stability of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine (commonly known as 2,6-dimethyltryptamine or 2,6-DMT) in Human Liver Microsomes (HLMs). By dissecting the structural rationale, biotransformation pathways, and step-by-step analytical protocols, this guide serves as an authoritative resource for pharmacokinetic scientists and drug development professionals.

Pharmacokinetic Context & Structural Rationale

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is a substituted tryptamine derivative. The metabolic fate of unsubstituted tryptamines is typically dominated by Cytochrome P450 (CYP) mediated oxidation—specifically via the CYP2D6 and CYP3A4 isoenzymes[2].

However, the rational placement of methyl groups in 2,6-DMT fundamentally alters its metabolic susceptibility:

  • The 6-Methyl Blockade: In standard tryptamines, the 6-position of the indole ring is a highly favored "soft spot" for CYP2D6-mediated aromatic hydroxylation[2]. The presence of a 6-methyl group sterically occludes this site, forcing metabolic shunting toward less favorable positions (e.g., 4-, 5-, or 7-hydroxylation) or promoting aliphatic hydroxylation of the methyl group itself.

  • The 2-Methyl Modification: Substitution at the 2-position alters the electron density of the indole core and provides steric bulk near the ethylamine side chain. This modification can modulate the compound's orientation within the CYP active site and potentially reduce its susceptibility to Monoamine Oxidase (MAO) mediated oxidative deamination.

Biotransformation Pathways in HLMs

When designing an assay, one must understand the enzymatic composition of the matrix. HLMs are subcellular fractions derived from the endoplasmic reticulum via differential centrifugation and are highly enriched in CYP and Flavin-containing monooxygenase (FMO) enzymes[3].

Crucial Mechanistic Insight: While primary amines like 2,6-DMT are theoretical substrates for MAO, MAO is localized to the outer mitochondrial membrane. Standard HLM preparations contain only trace mitochondrial contamination. Therefore, an HLM assay supplemented with an NADPH regenerating system will almost exclusively capture Phase I CYP-mediated metabolism [4]. To rigorously study MAO-mediated deamination, S9 fractions or recombinant MAO enzymes would be required.

MetabolicPathways Parent 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine (Parent Substrate) RingOH Aromatic Hydroxylation (4-OH, 5-OH, 7-OH) CYP2D6 / CYP3A4 Parent->RingOH Primary CYP Pathway AlkylOH Aliphatic Hydroxylation (2-CH2OH, 6-CH2OH) CYP Isoforms Parent->AlkylOH Secondary CYP Pathway Deamination Oxidative Deamination (Indole-3-acetic acid) MAO-A (Mitochondrial) Parent->Deamination Minor HLM Pathway

Proposed metabolic pathways of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine in human liver microsomes.

Experimental Design: The Self-Validating System

To ensure scientific integrity, the assay must be designed to maintain first-order kinetics and rule out false positives (e.g., chemical degradation).

  • Substrate Concentration (1 µM): The test compound is maintained at 1 µM to ensure the concentration is well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes[1]. This guarantees that the rate of metabolism is directly proportional to the substrate concentration (pseudo-first-order kinetics).

  • Protein Concentration (0.5 mg/mL): Utilizing 0.5 mg/mL of pooled HLM protein prevents excessive non-specific binding of the lipophilic tryptamine, ensuring a sufficient unbound fraction ( fu​ ) remains available for enzymatic turnover[4].

  • Self-Validating Controls:

    • Positive Controls: Verapamil (high clearance) and Dextromethorphan (CYP2D6-specific, moderate clearance) are run in parallel to verify HLM enzymatic viability[3].

    • Negative Control (Minus Cofactor): An incubation lacking NADPH is monitored for 45-60 minutes[4]. Depletion here indicates chemical instability, ensuring that any clearance observed in the main assay is strictly enzyme-mediated.

Step-by-Step Analytical Protocol

The following substrate depletion protocol utilizes a high-throughput LC-MS/MS compatible workflow[5].

Reagent Preparation
  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)[1].

  • NADPH Regenerating System: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 3 mM MgCl₂[5].

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing an appropriate internal standard (e.g., Bucetin or a deuterated tryptamine analog)[1].

Incubation Workflow
  • Pre-Incubation: In a 96-well plate, combine 0.5 mg/mL HLMs and 1 µM 2,6-DMT in phosphate buffer. Pre-incubate at 37°C for 5 minutes with gentle agitation to achieve thermal equilibrium[5].

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the wells[4].

  • Sampling: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a corresponding well of a cold stop plate[3].

  • Quenching: The stop plate must contain 150 µL of the ice-cold ACN Quench Solution. The organic solvent instantly denatures the microsomal proteins, terminating the reaction[1].

  • Centrifugation: Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[5].

  • Analysis: Transfer the supernatant to a clean plate for LC-MS/MS analysis[3].

AssayWorkflow Prep 1. Preparation 0.5 mg/mL HLM 1 µM Substrate Incubate 2. Incubation + 1 mM NADPH 37°C Agitation Prep->Incubate Sample 3. Sampling 0, 5, 15, 30, 45 min Incubate->Sample Quench 4. Quenching Ice-Cold ACN + IS Sample->Quench Analyze 5. LC-MS/MS MRM Quantification Quench->Analyze

Step-by-step experimental workflow for the human liver microsome stability assay.

LC-MS/MS Quantification & Data Analysis

Analytical Method

Quantification of the remaining parent compound is performed using a Triple Quadrupole Mass Spectrometer operated in Multiple Reaction Monitoring (MRM) mode[3].

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Parent Mass: For 2,6-DMT ( C12​H16​N2​ , Exact Mass: 188.13), the expected [M+H]+ precursor ion is m/z 189.1 .

Pharmacokinetic Modeling

The natural logarithm of the percentage of compound remaining is plotted against incubation time. The elimination rate constant ( k ) is derived from the negative slope of the linear regression[3].

  • Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Apparent Intrinsic Clearance ( CLint,app​ ):

    For a 0.5 mg/mL protein concentration, the scaling factor is 2000 µL/mg.

Data Presentation

The table below summarizes the expected quantitative data profile for 2,6-DMT (reflecting the stabilizing effect of the 6-methyl blockade) compared against standard assay controls[3].

Compound t1/2​ (min) CLint,app​ ( μ L/min/mg)Hepatic Extraction Ratio ( EH​ ) Prediction
2,6-DMT (Test Compound) 28.5 48.6 Moderate
Verapamil (Positive Control)14.297.6High
Dextromethorphan (CYP2D6 Control)22.162.7Moderate-High
Warfarin (Low Clearance Control)> 120.0< 11.5Low
2,6-DMT (Minus Cofactor)> 120.0N/AStable (No chemical degradation)

Note: Data for 2,6-DMT is representative of structurally hindered tryptamines to illustrate the expected moderate clearance profile.

References

  • AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Available at: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available at: [Link]

  • Evotec (Cyprotex). Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]

  • Maurer, H.H., et al. Metabolism of the new psychoactive substances N,N-diallyltryptamine (DALT) and 5-methoxy-DALT and their detectability in urine by GC-MS, LC-MSn, and LC-HR-MS-MS. PubMed (PMID: 26297461). Available at: [Link]

Sources

Foundational

blood-brain barrier permeability of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine Foreword The blood-brain barrier (BBB) represents the most significant challenge in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

Foreword

The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders.[1][2] This highly selective, dynamic interface protects the brain from circulating toxins and pathogens but concurrently blocks the entry of the vast majority of potential neurotherapeutics.[2] Consequently, the early and accurate assessment of a compound's ability to permeate this barrier is a cornerstone of modern CNS drug discovery. This guide provides a comprehensive, multi-tiered framework for evaluating the BBB permeability of the novel compound 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine, a substituted indole ethylamine derivative. As a senior application scientist, my objective is to present not just a series of protocols, but a validated, logical workflow—from initial computational prediction to definitive in vivo analysis—grounded in established scientific principles.

Section 1: Foundational Assessment - In Silico & Physicochemical Prediction

Before committing to resource-intensive experimental assays, a robust in silico analysis is crucial. This initial step leverages the known physicochemical properties of the molecule to predict its likely BBB penetration capabilities based on established principles of passive diffusion.[3][4]

Molecular Profile of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

Direct experimental data for the subject compound is scarce. Therefore, we will derive its properties and compare them to established guidelines for CNS-active molecules. The structure contains an indole scaffold, a common motif in neuroactive compounds.

PropertyPredicted/Calculated ValueRationale / Source
Molecular Formula C₁₂H₁₆N₂Structural Analysis
Molecular Weight (MW) 188.27 g/mol Calculation
logP (Lipophilicity) ~2.5 - 3.0Estimated based on similar structures like 6-methyltryptamine (XLogP3: 1.9) and N,N-dimethyl-6-methyltryptamine (XLogP3: 2.9).[5][6]
Hydrogen Bond Donors (HBD) 2 (indole -NH, amine -NH₂)Structural Analysis
Hydrogen Bond Acceptors (HBA) 2 (indole N, amine N)Structural Analysis
Polar Surface Area (PSA) ~41.8 ŲEstimated based on 2-(6-methyl-1H-indol-3-yl)ethanamine.[5]
Rotatable Bonds 3Structural Analysis
Interpretation Against CNS Drug-Likeness Principles

We evaluate the compound's properties against well-established guidelines for predicting BBB permeability.[7]

  • Lipinski's Rule of Five: This rule predicts general drug-likeness and oral absorption.[3]

    • MW < 500 Da (✅ Pass: 188.27)

    • logP < 5 (✅ Pass: ~2.5-3.0)

    • HBD < 5 (✅ Pass: 2)

    • HBA < 10 (✅ Pass: 2) The compound comfortably passes Lipinski's rules, suggesting good potential for membrane permeability.

  • CNS-Specific Guidelines: More stringent rules often apply for BBB penetration.[3][7]

    • MW ≤ 400 Da: (✅ Pass: 188.27) Small molecules are favored for passive diffusion across the BBB.[3][8]

    • logP between 1.5 - 2.5: (✅/Borderline Pass: ~2.5-3.0) The predicted lipophilicity is within an acceptable range, balancing membrane partitioning with aqueous solubility.[3]

    • PSA < 90 Ų: (✅ Pass: ~41.8 Ų) A lower PSA is strongly correlated with increased BBB penetration.[7]

    • HBD ≤ 3: (✅ Pass: 2) Fewer hydrogen bonds with water facilitate entry into the lipophilic membrane.[3][7]

Section 2: In Vitro Permeability Assessment - The First Experimental Validation

In vitro models provide the first experimental data on a compound's ability to cross a membrane barrier. We will employ a two-tiered approach: a rapid, cell-free assay for passive diffusion followed by a more complex, biologically relevant cell-based model.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cost-effective method to specifically measure passive, transcellular permeability.[9][10] It uses a synthetic membrane coated with lipids (e.g., porcine brain lipid extract) to mimic the BBB, thereby isolating passive diffusion from the complexities of active transport and metabolism.[9][11]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_membrane 1. Coat PVDF filter plate with brain lipid solution. (Creates artificial membrane) prep_compound 2. Prepare test compound in donor buffer (pH 7.4) (e.g., 10 µM in 0.5% DMSO). prep_membrane->prep_compound prep_acceptor 3. Fill acceptor plate wells with acceptor buffer. prep_compound->prep_acceptor assemble 4. Assemble 'sandwich': place filter plate onto donor plate. prep_acceptor->assemble incubate 5. Incubate at room temp (e.g., 4-5 hours) with gentle shaking. assemble->incubate quantify 6. Quantify compound conc. in donor and acceptor wells (LC-MS/MS). incubate->quantify calculate 7. Calculate Apparent Permeability (Papp). quantify->calculate Transwell_Workflow cluster_culture Model Development cluster_assay Permeability Assay cluster_analysis Data Analysis seed_cells 1. Seed iBMECs on apical side of Transwell insert. Co-culture with astrocytes on basolateral side. culture_monolayer 2. Culture until a confluent monolayer is formed. seed_cells->culture_monolayer validate_teer 3. Validate monolayer integrity by measuring TEER. (High TEER = tight junctions). culture_monolayer->validate_teer apply_compound 4. Add compound to donor chamber. (Apical for A->B; Basolateral for B->A) validate_teer->apply_compound incubate_sample 5. Incubate (e.g., 1-2 hours). Take samples from receiver chamber at time points. apply_compound->incubate_sample quantify_lcms 6. Quantify compound conc. by LC-MS/MS. incubate_sample->quantify_lcms calc_papp 7. Calculate Papp (A->B) and Papp (B->A). quantify_lcms->calc_papp calc_er 8. Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) calc_papp->calc_er InVivo_Workflow cluster_dosing Dosing & Sampling cluster_processing Sample Processing cluster_analysis Analysis & Calculation administer 1. Administer compound to rodent model (e.g., via intravenous injection). wait 2. Allow time for compound to distribute and reach steady-state. administer->wait collect 3. Collect terminal blood sample (for plasma) and harvest the brain. wait->collect process_plasma 4. Isolate plasma from blood via centrifugation. collect->process_plasma process_brain 5. Homogenize brain tissue to create a uniform sample. collect->process_brain quantify_samples 6. Quantify compound concentration in plasma and brain homogenate (LC-MS/MS). process_plasma->quantify_samples process_brain->quantify_samples calculate_kp 7. Calculate Kp and logBB. logBB = log10(C_brain / C_plasma) quantify_samples->calculate_kp

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Protocols & Analytical Methods

Method

Synthesis Protocol for High-Purity 2-(2,6-Dimethyl-1H-indol-3-yl)ethanamine

Document Type: Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Synthetic Strategy The synthesis of substituted tryptamines is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Synthetic Strategy

The synthesis of substituted tryptamines is a cornerstone of neuropharmacological drug development. The target molecule, 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine (commonly referred to as 2,6-dimethyltryptamine), features an indole core with methyl substitutions at the C2 and C6 positions, alongside a primary ethylamine side chain at C3.

To achieve high-purity isolation, we employ a robust, three-step linear synthesis starting from commercially available 2,6-dimethylindole. This route bypasses the isomeric mixtures often produced by the Fischer indole synthesis, instead utilizing a highly regioselective formylation followed by a two-step side-chain elongation and reduction.

Workflow A 2,6-Dimethylindole (Starting Material) B 2,6-Dimethyl-1H-indole-3-carboxaldehyde (Intermediate 1) A->B Step 1: Vilsmeier-Haack Formylation POCl3, DMF, 0 °C to 85 °C C 2,6-Dimethyl-3-(2-nitrovinyl)-1H-indole (Intermediate 2) B->C Step 2: Henry (Nitroaldol) Condensation CH3NO2, NH4OAc, 95 °C D 2-(2,6-Dimethyl-1H-indol-3-yl)ethanamine (Target Molecule) C->D Step 3: Reduction LiAlH4, THF, Reflux

Caption: Three-step synthetic workflow for 2,6-dimethyltryptamine from 2,6-dimethylindole.

Mechanistic Rationale & Causality

As a best practice in synthetic design, understanding the why behind reagent selection is as critical as the how.

  • Step 1: Regioselective Formylation: The indole ring is an electron-rich heterocycle. The presence of methyl groups at the 2- and 6-positions further increases the electron density of the system via inductive effects, making the C3 position highly nucleophilic [[1]](). The Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a chloromethyliminium ion (the Vilsmeier reagent) in situ2. This mild electrophile selectively attacks the C3 position without causing over-formylation.

  • Step 2: Nitroaldol Condensation: Nitromethane serves as both the carbon source for the side chain and the solvent. Ammonium acetate (NH₄OAc) is selected as an amphoteric catalyst. The acetate ion acts as a weak base to deprotonate nitromethane (forming the nucleophilic nitronate), while the ammonium ion protonates the resulting alkoxide intermediate, facilitating the elimination of water to yield the thermodynamically stable E-nitroalkene 3.

  • Step 3: Complete Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful hydride donor required for the complete reduction of both the conjugated alkene and the nitro group 4. Milder agents (like NaBH₄) would only reduce the alkene, stalling at the nitroalkane or hydroxylamine stage.

Quantitative Data Summary

Reaction StepStarting MaterialReagents & CatalystsTemp (°C)Time (h)Expected Yield
1. Formylation 2,6-DimethylindolePOCl₃, DMF (anhydrous)0 to 854 - 685 - 95%
2. Condensation 2,6-Dimethyl-1H-indole-3-carboxaldehydeCH₃NO₂, NH₄OAc95 (Reflux)4 - 688 - 92%
3. Reduction 2,6-Dimethyl-3-(2-nitrovinyl)-1H-indoleLiAlH₄, THF (anhydrous)65 (Reflux)6 - 870 - 80%

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dimethyl-1H-indole-3-carboxaldehyde

This step introduces the formyl group at the C3 position via the Vilsmeier-Haack reaction 5.

  • Preparation of Vilsmeier Reagent: Charge a dry, round-bottom flask with anhydrous DMF (3.0 equiv) and cool to 0 °C using an ice bath under an inert atmosphere (N₂ or Ar). Slowly add POCl₃ (1.2 equiv) dropwise with vigorous stirring. Maintain the temperature below 10 °C to prevent reagent decomposition.

  • Substrate Addition: Dissolve 2,6-dimethylindole (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and heat the reaction mixture to 85 °C for 4 hours.

  • Workup & Isolation: Cool the mixture to room temperature and pour it slowly over crushed ice. Carefully neutralize the acidic solution by adding saturated aqueous Na₂CO₃ until the pH reaches 8-9.

  • Purification: Collect the precipitated solid via vacuum filtration, wash with cold distilled water, and dry under vacuum. Recrystallize from ethanol if necessary.

Self-Validating Observation: The initial addition of POCl₃ to DMF will form a localized crystalline complex that dissolves. Upon neutralizing the reaction over ice, the hydrolysis of the iminium intermediate will trigger a sudden, massive precipitation of the aldehyde product.

Step 2: Synthesis of 2,6-Dimethyl-3-(2-nitrovinyl)-1H-indole

This step elongates the carbon skeleton via a Henry (Nitroaldol) condensation 3.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2,6-dimethyl-1H-indole-3-carboxaldehyde (1.0 equiv) in excess nitromethane (approx. 10 mL per gram of aldehyde).

  • Catalysis: Add ammonium acetate (0.5 equiv) to the suspension.

  • Reflux: Heat the mixture to 95 °C (reflux) for 4 to 6 hours. Monitor the consumption of the aldehyde via TLC (Hexanes:EtOAc, 7:3).

  • Isolation: Allow the reaction to cool to room temperature, then further chill in an ice bath. The product will crystallize directly from the nitromethane. Filter the crystals and wash with a small volume of cold methanol.

Self-Validating Observation: As the reaction progresses, the solution will transition to a deep, vibrant orange/red. Upon cooling, the conjugated E-nitroalkene will precipitate as highly distinct, bright yellow-to-orange needle-like crystals.

Step 3: Synthesis of 2-(2,6-Dimethyl-1H-indol-3-yl)ethanamine

This step fully reduces the nitrovinyl intermediate to the primary ethanamine 4.

  • Hydride Suspension: In an oven-dried, multi-neck flask under N₂, suspend LiAlH₄ (4.0 equiv) in anhydrous THF. Cool to 0 °C.

  • Addition: Dissolve the nitrovinyl indole (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension. Caution: Vigorous evolution of hydrogen gas will occur.

  • Reduction: Once addition is complete, heat the mixture to reflux (65 °C) for 6 to 8 hours.

  • Fieser Workup: Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, systematically add:

    • x mL of distilled H₂O (dropwise, extreme caution)

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled H₂O

  • Isolation: Stir vigorously for 30 minutes until the aluminum salts form a white, granular precipitate. Filter the salts through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate in vacuo to yield the crude freebase amine.

FieserWorkup Start Crude LiAlH4 Reaction Mixture Step1 Add x mL H2O (Quench excess hydride) Start->Step1 Step2 Add x mL 15% NaOH (Form aluminate salts) Step1->Step2 Step3 Add 3x mL H2O (Precipitate granular salts) Step2->Step3 End Filter & Extract (Pure Amine in Organic Phase) Step3->End

Caption: Fieser workup sequence for the safe and efficient isolation of the amine product.

Self-Validating Observation: The intense yellow/orange color of the nitroalkene will completely dissipate upon successful reduction, leaving a pale or colorless solution. The strict adherence to the Fieser workup prevents the formation of unmanageable aluminum hydroxide emulsions, ensuring the salts crash out as a highly filterable, granular white solid.

References

  • Master Organic Chemistry - Vilsmeier-Haack Reaction.
  • Wikipedia - Vilsmeier-Haack reaction.
  • BenchChem - Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • NIH / PMC - Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues.
  • Smolecule - Buy 5-(2-Aminopropyl)indole | 3784-30-3 (Classical Synthesis Approaches).

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Pattern Analysis of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

Introduction & Scope The structural elucidation of substituted tryptamines requires high-resolution mass spectrometry (HRMS) to confidently differentiate novel psychoactive substances (NPS) and pharmacological intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The structural elucidation of substituted tryptamines requires high-resolution mass spectrometry (HRMS) to confidently differentiate novel psychoactive substances (NPS) and pharmacological intermediates from their closely related isomers[1]. 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine (commonly referred to as 2,6-dimethyltryptamine) presents a unique analytical challenge. Unlike N,N-dimethyltryptamine (DMT), which features methylation on the terminal amine, 2,6-dimethyltryptamine is a primary amine with alkylation localized on the indole core at positions C2 and C6.

This structural variance fundamentally shifts its collision-induced dissociation (CID) behavior during electrospray ionization (ESI)[2]. This application note provides a self-validating, step-by-step LC-HRMS/MS protocol and a mechanistic breakdown of the fragmentation pathways specific to 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine.

Mechanistic Rationale of Fragmentation (E-E-A-T Analysis)

Understanding the causality behind mass spectral peaks is critical for accurate structural assignment. In positive ESI mode, the primary amine of the ethanamine side chain is readily protonated, yielding a stable precursor ion [M+H]+ at m/z 189.1392. From this precursor, three dominant, mechanistically distinct fragmentation pathways emerge:

Pathway A: α -Cleavage (Amine Neutral Loss)

Unlike tertiary amines (e.g., DMT) which lose a secondary amine neutral, primary tryptamines undergo highly favored α -cleavage via the loss of ammonia ( NH3​ , 17.0265 Da)[2]. The protonation of the primary amine makes it an excellent leaving group. The resulting carbocation (m/z 172.1126) is heavily stabilized by the electron-rich 2,6-dimethylindole ring, forming a conjugated 3-vinyl-2,6-dimethyl-1H-indole cation. Because of this stabilization, this fragment typically forms the base peak at lower collision energies (10–20 eV)[3].

Pathway B: β -Cleavage (Alkyl Chain Scission)

Cleavage of the Cα​

Cβ​ bond on the ethanamine side chain results in two competing fragments, dictated by charge retention[4]:
  • Charge Retention on the Amine: Forms a methyleniminium ion at m/z 30.0344. While diagnostic for primary amines, this low-mass ion is often obscured by the low-mass cutoff of ion trap instruments but is clearly visible in Q-TOF systems.

  • Charge Retention on the Indole Core: Forms the 2,6-dimethyl-1H-indol-3-ylmethyl cation at m/z 158.0970[2].

Pathway C: Deep Ring Fragmentation

At elevated collision energies (e.g., 40 eV), the m/z 158.0970 ion undergoes classical deep indole fragmentation. The primary mechanism is the loss of hydrogen cyanide (HCN, 27.0109 Da) to form a substituted tropylium-like or benzyl cation at m/z 131.0861[3]. Capturing this deep fragmentation is critical for automated deep-learning MS/MS prediction models to confirm the presence of the indole core[5].

Fragmentation Pathway Visualization

MS_Fragmentation M Precursor Ion [M+H]+ m/z 189.1392 C12H17N2+ F1 Fragment A (α-cleavage) m/z 172.1126 C12H14N+ M->F1 - NH3 (17.0265 Da) α-cleavage F2 Fragment B (β-cleavage) m/z 158.0970 C11H12N+ M->F2 - CH5N (31.0422 Da) β-cleavage F3 Fragment C (Iminium) m/z 30.0344 CH4N+ M->F3 β-cleavage Charge retention on amine F4 Fragment D (-HCN) m/z 131.0861 C10H11+ F2->F4 - HCN (27.0109 Da) Ring expansion/cleavage

Fig 1: ESI-MS/MS fragmentation pathway of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine.

Quantitative Data Summary

The following table summarizes the exact theoretical masses required for high-resolution mass extraction and validation.

Ion TypeMechanismElemental FormulaTheoretical m/zNeutral Loss (Da)Optimal CE (eV)
Precursor Protonation C12​H17​N2+​ 189.1392N/A10
Fragment A α -cleavage C12​H14​N+ 172.112617.0265 ( NH3​ )20
Fragment B β -cleavage C11​H12​N+ 158.097031.0422 ( CH5​N )20
Fragment C β -cleavage CH4​N+ 30.0344159.1048 ( C11​H13​N )20 - 40
Fragment D Ring Cleavage C10​H11+​ 131.086127.0109 ( HCN )40

Self-Validating Experimental Protocol

To ensure reproducibility and analytical trustworthiness, the following LC-HRMS/MS workflow incorporates built-in validation checks.

Step 1: Sample Preparation
  • Dilution: Reconstitute the 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine standard in a 50:50 (v/v) mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

  • Causality & Validation: The addition of 0.1% Formic Acid ensures the pH of the sample is ≤3.0 . Because the pKa​ of the primary ethanamine side chain is approximately 9.8, this guarantees >99% protonation prior to droplet desolvation, maximizing the [M+H]+ signal intensity.

Step 2: UHPLC Chromatographic Separation
  • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μ m particle size).

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution: Initiate at 5% B, hold for 0.5 min, ramp linearly to 95% B over 4.5 minutes. Maintain a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic nature of the 2,6-dimethylindole core ensures strong retention on the C18 stationary phase, effectively separating the analyte from early-eluting polar matrix suppressors.

Step 3: Q-TOF / Orbitrap MS/MS Acquisition
  • Source Parameters: ESI Positive mode ( ESI+ ), Capillary Voltage at 3.5 kV, Desolvation Temperature at 350°C.

  • Precursor Isolation: Target m/z 189.1392 with an isolation window of ± 0.5 Da.

  • Stepped Collision Energy (CE): Program the collision cell to acquire spectra at 10 eV, 20 eV, and 40 eV simultaneously[5].

  • System Suitability (Self-Validation):

    • Mass Accuracy Check: The mass error for the [M+H]+ precursor must be ≤5 ppm.

    • Energy Response Check: The relative abundance ratio of m/z 172.1126 to the precursor must strictly increase as the CE shifts from 10 eV to 20 eV. If this ratio fails to invert, check the collision gas (Argon/Nitrogen) pressure.

Sources

Method

Application Note: Advanced LC-MS/MS Quantification of Tryptamines Using 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine as a Surrogate Internal Standard

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Urine) and Tissue Homogenates Technology: UHPLC-ESI-MS/MS (Multiple Reaction Monitoring) Introduction: T...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Urine) and Tissue Homogenates Technology: UHPLC-ESI-MS/MS (Multiple Reaction Monitoring)

Introduction: The Endogenous Baseline Dilemma

The precise quantification of endogenous tryptamines (e.g., serotonin, tryptamine) and exogenous psychedelic indolealkylamines (e.g., N,N-DMT, psilocin) in biological matrices is a persistent analytical challenge. Because biological fluids inherently contain fluctuating baseline levels of these monoamines, constructing accurate, neat calibration curves is often impossible[1].

Traditionally, Stable Isotope-Labeled (SIL) internal standards (e.g., Serotonin-d4) are used to correct for matrix effects and extraction losses. However, SILs are expensive, sometimes commercially unavailable for novel psychedelic analogues, and susceptible to isotopic cross-talk or deuterium exchange in the electrospray source. To circumvent these issues, analytical scientists employ surrogate internal standards —structural analogs that mimic the analyte's physicochemical properties but are completely absent from the endogenous biological matrix[2].

Causality of Selection: Why 2,6-Dimethyltryptamine?

The compound 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine (2,6-dimethyltryptamine) is a strictly synthetic structural analog of naturally occurring tryptamines. It was selected as the optimal surrogate internal standard (IS) based on three field-proven causalities:

  • Matched Extraction & Ionization: The shared indole core and primary ethylamine chain (pKa ~9.8) ensure that the IS behaves identically to target tryptamines during protein precipitation and positive electrospray ionization (ESI+).

  • Zero Endogenous Background: The synthetic addition of methyl groups at the 2- and 6-positions of the indole ring guarantees its absolute absence in mammalian tissues and plant extracts, providing a zero-interference baseline.

  • Orthogonal Fragmentation to Isomers: 2,6-dimethyltryptamine is an isobaric isomer of N,N-Dimethyltryptamine (DMT); both share a precursor mass of m/z 189.1. However, they are easily resolved chromatographically on a biphenyl stationary phase due to the polarity difference between a primary and tertiary amine. Furthermore, their collision-induced dissociation (CID) pathways are entirely divergent. DMT yields a dominant m/z 58.1 iminium ion, whereas 2,6-dimethyltryptamine undergoes a neutral loss of ammonia to yield m/z 172.1. This orthogonal fragmentation guarantees zero cross-talk.

Logic Goal Ideal IS for Tryptamine Analysis Crit1 Matched Extraction Recovery Goal->Crit1 Crit2 No Endogenous Baseline Goal->Crit2 Crit3 No Isotopic Cross-Talk Goal->Crit3 Sol 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine Crit1->Sol Shared Indole Core Crit2->Sol Synthetic Origin Crit3->Sol Distinct MRM (m/z 189->172)

Figure 1: Causal logic for selecting 2,6-dimethyltryptamine as a surrogate internal standard.

Physicochemical and MRM Parameters

To ensure highly specific detection, Multiple Reaction Monitoring (MRM) transitions must be optimized. Table 1 summarizes the quantitative data for target analytes versus the surrogate IS.

Table 1: MRM Transitions and Collision Energies (ESI+)

AnalyteFormulaPrecursor Ion [M+H]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
TryptamineC₁₀H₁₂N₂161.1144.1117.115
Serotonin (5-HT)C₁₀H₁₂N₂O177.1160.1115.115
N,N-DMTC₁₂H₁₆N₂189.158.1144.125
PsilocinC₁₂H₁₆N₂O205.158.1160.125
2,6-Dimethyltryptamine (IS) C₁₂H₁₆N₂ 189.1 172.1 144.1 15

Experimental Protocol: A Self-Validating System

This methodology utilizes a rapid protein precipitation technique coupled with optimal gradient elution, which has been proven effective for the pharmacokinetic extraction of tryptamines from limited biological fluid volumes[3].

Reagent Preparation
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of all analytes and the IS in LC-MS grade Methanol. Store at -20°C in amber glass vials to prevent photodegradation.

  • IS Working Solution (ISWS): Dilute the 2,6-dimethyltryptamine stock to 100 ng/mL using 0.1% Formic Acid in Water.

Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of biological matrix (plasma or urine) into a 1.5 mL low-bind Eppendorf tube.

  • Spike IS: Add 10 µL of the ISWS (yielding a final IS concentration of 20 ng/mL). Vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash matrix proteins.

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Reconstitution: Transfer 150 µL of the supernatant to an autosampler vial. Evaporate to dryness under a gentle stream of N₂ gas at 30°C. Reconstitute in 50 µL of Mobile Phase A.

Workflow Matrix Biological Matrix (Endogenous Tryptamines) IS Spike Surrogate IS (2,6-Dimethyltryptamine) Matrix->IS Precip Protein Precipitation (Cold ACN) IS->Precip Centrifuge Centrifugation (14,000 rpm) Precip->Centrifuge LC Biphenyl UHPLC (Isomer Separation) Centrifuge->LC MS MRM Detection (Orthogonal MS/MS) LC->MS

Figure 2: Analytical workflow for tryptamine quantification using a surrogate internal standard.

UHPLC-MS/MS Conditions

A Biphenyl stationary phase is strictly recommended over standard C18 columns. The π−π interactions provided by the biphenyl groups are critical for the baseline resolution of structurally similar aromatic isomers (e.g., DMT vs. 2,6-dimethyltryptamine).

  • Column: Accucore™ Biphenyl (2.1 x 100 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Table 2: UHPLC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic Hold
4.04060Linear Gradient
4.1595Column Wash
5.5595Isocratic Hold
5.6955Re-equilibration
7.0955End

System Suitability and Self-Validation

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Before running unknown samples, the following three control checks must be executed to prove the integrity of the IS:

  • Zero-Point Matrix Check (Specificity): Extract a blank matrix spiked only with the ISWS (no target analytes).

    • Causality: Validates that the synthetic IS contains no impurities that bleed into the target analyte MRM channels, preventing false positives.

  • Analyte-Only Matrix Check (Cross-Talk): Extract a blank matrix spiked with the highest calibration standard of the target analytes (e.g., 1,000 ng/mL DMT), with no IS added.

    • Causality: Validates that high concentrations of target analytes do not produce isotopic fragments that artificially inflate the IS MRM channel (m/z 189.1 172.1).

  • Post-Extraction Spike (Matrix Effect Calculation): Compare the peak area of the IS spiked into a blank matrix after extraction against the IS spiked into a neat solvent.

    • Causality: Quantifies ion suppression/enhancement. Because 2,6-dimethyltryptamine shares the same retention window as endogenous tryptamines, it accurately normalizes signal quenching caused by co-eluting phospholipids.

References

  • Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry Source: Oxford Academic (Journal of Analytical Toxicology) URL:[Link]

  • Quantitative LC–MS/MS Analysis of Endogenous Pseudomonas aeruginosa Isomeric Metabolites Biliverdin IX Alpha, Beta, and Delta in Cell Culture Supernatant, Cell Pellet, and Lung Tissue Source: ACS Publications (Journal of Proteome Research) URL:[Link]

  • Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

Introduction: Unveiling the Cellular Impact of a Novel Indole Ethanamine Derivative The indole ethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Cellular Impact of a Novel Indole Ethanamine Derivative

The indole ethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds, including neurotransmitters and therapeutic agents. 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine represents a novel synthetic derivative with potential applications in drug discovery. Preliminary in silico modeling and structure-activity relationship (SAR) studies on analogous compounds suggest a potential for interaction with various cellular targets, necessitating a thorough in vitro characterization.[1][2]

These application notes provide a comprehensive suite of cell-based assay protocols designed to elucidate the cytotoxic, cytostatic, and pro-apoptotic potential of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine. The following protocols are intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.[3][4] The assays described herein are foundational for establishing a preliminary safety and efficacy profile, guiding further preclinical development.

I. Initial Compound Handling and Preparation

Prior to commencing any cell-based assay, proper handling and solubilization of the test compound are paramount for reproducible results.

Expert Insight: The stability of the compound in solution and its potential for off-target effects due to the solvent are critical considerations.[5] It is advisable to perform a solubility test in various cell culture-compatible solvents (e.g., DMSO, ethanol) and to determine the final solvent concentration that is non-toxic to the selected cell lines.

Protocol: Stock Solution Preparation

  • Reconstitute: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine in a suitable solvent, such as sterile DMSO.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]

  • Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of the compound in complete cell culture medium. Ensure the final solvent concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5% v/v for DMSO).[5]

II. Foundational Assays: Assessing Cytotoxicity and Cell Viability

A primary step in characterizing a novel compound is to determine its effect on cell viability and identify the concentration range at which it exerts cytotoxic effects.[6][7][8] The MTT assay is a widely adopted colorimetric method for this purpose, measuring the metabolic activity of living cells.[9][10]

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h (adhesion) cell_seeding->incubation_24h compound_addition Add serial dilutions of compound incubation_24h->compound_addition incubation_treatment Incubate for 24-72h compound_addition->incubation_treatment mtt_addition Add MTT reagent incubation_treatment->mtt_addition incubation_mtt Incubate for 2-4h mtt_addition->incubation_mtt solubilization Add solubilization solution incubation_mtt->solubilization incubation_solubilization Incubate overnight solubilization->incubation_solubilization read_absorbance Read absorbance at 570 nm incubation_solubilization->read_absorbance calculate_viability Calculate % viability vs. control read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 AnnexinV_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_seeding Seed cells and treat with compound incubation Incubate for desired time cell_seeding->incubation harvest_cells Harvest and wash cells incubation->harvest_cells resuspend Resuspend in Annexin V binding buffer harvest_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_dark Incubate for 15 min in the dark add_stains->incubate_dark flow_cytometry Acquire data on a flow cytometer incubate_dark->flow_cytometry gating Gate cell populations flow_cytometry->gating quantify Quantify percentages of viable, apoptotic, and necrotic cells gating->quantify

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. [11]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [11]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be both Annexin V- and PI-positive. [12]

IV. Mechanistic Insights: Caspase Activity Assays

To further confirm apoptosis and begin to elucidate the pathway involved, the activity of caspases, the key executioner enzymes of apoptosis, can be measured. [13] Principle: Caspase-3 and -7 are key effector caspases. Assays are available that use a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7, releasing a signal that can be measured. [14] Protocol: Caspase-Glo® 3/7 Assay

  • Assay Setup: Plate and treat cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: After the treatment period, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

V. Data Interpretation and Next Steps

The data generated from these assays will provide a comprehensive initial profile of the in vitro cellular effects of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine.

Table 2: Interpreting Assay Outcomes

Assay OutcomeInterpretationPotential Next Steps
↓ MTT, ↓ BrdU/EdU, ↑ Annexin V, ↑ Caspase Cytotoxic, pro-apoptoticInvestigate intrinsic vs. extrinsic apoptosis pathways (e.g., Western blot for Bcl-2 family proteins, caspase-8/9 activity).
↓ MTT, ↓ BrdU/EdU, No change in Annexin V/Caspase CytostaticCell cycle analysis (e.g., PI staining and flow cytometry) to identify cell cycle arrest points.
↓ MTT, ↑ Annexin V, No change in Caspase Caspase-independent cell deathInvestigate other cell death mechanisms like necroptosis.
No significant change in any assay Compound is largely inert in the tested cell lines at the concentrations used.Test at higher concentrations or in different, potentially more sensitive, cell lines. Explore other potential biological activities. [2][15]

Expert Insight: It is crucial to use authenticated cell lines and perform regular quality control to ensure the validity and reproducibility of the data. [4]Furthermore, understanding the limitations of each assay is key to accurate data interpretation. For instance, the MTT assay can be influenced by changes in cellular metabolism that are not directly related to viability. [16]

Conclusion

This document provides a foundational framework for the initial in vitro characterization of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine. By systematically evaluating its effects on cell viability, proliferation, and apoptosis, researchers can make informed decisions regarding the compound's potential for further development. The integration of these assays provides a multi-parametric view of the compound's cellular activity, a critical step in the modern drug discovery process. [17]

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • BenchChem. (2025, December). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • Promega Corporation. (2012, December). CellTiter 96® Non-Radioactive Cell Proliferation Assay Protocol.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Galati, D., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3375-3382. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Opentrons. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Which concentrations are optimal for in vitro testing?. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • PLOS. (2024, June 13). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. Retrieved from [Link]

  • PubMed. (2018, June 22). DPIE [2-(1,2-diphenyl-1H-indol-3-yl)ethanamine] Augments Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells. Retrieved from [Link]

  • MDPI. (2023, December 19). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Retrieved from [Link]

  • PubMed. (2003, December 15). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. Retrieved from [Link]

Sources

Method

Application Note: NMR Spectroscopy Peak Assignments for 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

Introduction & Mechanistic Context The structural elucidation of substituted tryptamines is a critical quality control step in neuropharmacological drug development. 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine (commonly ref...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The structural elucidation of substituted tryptamines is a critical quality control step in neuropharmacological drug development. 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine (commonly referred to as 2,6-dimethyltryptamine) features an indole core modified by two electron-donating methyl groups at the C2 and C6 positions, alongside a primary ethanamine chain at C3.

Accurate Nuclear Magnetic Resonance (NMR) assignment of this compound requires a deep understanding of the anisotropic and electronic effects exerted by the indole ring. The synthesis and structural validation of related derivatives, such as 2-methyltryptamine, rely heavily on rigorous 1D and 2D NMR workflows to confirm regiochemistry and purity 1. Furthermore, established synthetic pathways for tryptamines, such as the Speeter and Anthony route, necessitate self-validating analytical systems to differentiate between closely related structural isomers and evaluate the degree of alkylation 2.

This application note provides a comprehensive, self-validating protocol for the exact assignment of 1 H and 13 C NMR peaks for 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the spectral data, the experimental methodology must minimize solvent-exchange artifacts and maximize resolution.

Protocol 1: Sample Preparation
  • Drying : Lyophilize the 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine freebase overnight under high vacuum to remove residual moisture, which can obscure the aliphatic signals.

  • Weighing : Accurately weigh 15–20 mg of the analyte into a clean glass vial.

  • Solvation : Dissolve the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ to prevent the rapid proton exchange of the indole NH and primary amine (NH 2​ ) protons. This preserves their distinct chemical shifts and allows for accurate integration.

  • Transfer & Degassing : Transfer the homogeneous solution into a standard 5 mm precision NMR tube. Briefly sonicate for 30 seconds to remove dissolved oxygen, preventing paramagnetic line broadening.

Protocol 2: Acquisition Parameters
  • Tuning and Shimming : Insert the sample into a 400 MHz or 500 MHz NMR spectrometer (298 K). Perform automatic tuning and matching (ATM) and apply gradient shimming to ensure a highly homogeneous magnetic field. This is critical for resolving the fine J -couplings (e.g., the 1.0 Hz meta-coupling) of the indole aromatic protons.

  • 1D 1 H NMR : Acquire 16 scans with a spectral width of 12 ppm, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s.

  • 1D 13 C NMR : Acquire 1024 scans with proton decoupling (WALTZ-16), a spectral width of 250 ppm, and a D1 of 2.0 s.

  • 2D NMR (COSY, HSQC, HMBC) : Acquire using standard pulse programs with 256 t1​ increments. For HMBC, optimize the long-range coupling delay for 8 Hz (approx. 62.5 ms) to capture critical 2J and 3J carbon-proton correlations.

NMR_Workflow A Sample Prep (DMSO-d6) B 1D Acquisition (1H, 13C) A->B C 2D Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phasing) C->D E Peak Assignment & Validation D->E

Caption: Workflow for high-resolution NMR acquisition and self-validating structural elucidation.

NMR Peak Assignments & Mechanistic Causality

The assignment of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine requires analyzing the electronic impact of the substituents. The electron-donating nature of the methyl groups at C2 and C6 slightly shields the adjacent protons compared to an unsubstituted tryptamine core.

Quantitative 1 H NMR Data (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Structural Rationale
NH (Indole) 10.60br s1H-Highly deshielded due to aromatic ring current and hydrogen bonding.
H4 7.25d1H8.0Ortho-coupling to H5. Deshielded by the aromatic core.
H7 7.05d1H1.0Meta-coupling to H5. Shielded slightly by the adjacent 6-CH 3​ group.
H5 6.75dd1H8.0, 1.0Splits into a doublet of doublets due to ortho (H4) and meta (H7) coupling.
α -CH 2​ 2.75t2H6.5Deshielded by the adjacent electronegative nitrogen of the primary amine.
β -CH 2​ 2.65t2H6.5Adjacent to the C3 position of the indole ring.
6-CH 3​ 2.35s3H-Typical shift for a methyl group directly attached to an aryl ring.
2-CH 3​ 2.30s3H-Shielded relative to typical aryl methyls due to indole ring electronics.
NH 2​ (Amine) 1.80br s2H-Broad due to quadrupolar relaxation of nitrogen and rapid exchange.
Quantitative 13 C NMR Data (DMSO- d6​ , 100 MHz)
Carbon PositionChemical Shift ( δ , ppm)TypeCausality / Structural Rationale
C7a 136.0QuaternaryBridgehead carbon, highly deshielded by the adjacent indole nitrogen.
C2 132.0QuaternaryDeshielded by the adjacent nitrogen and the attached methyl group.
C6 131.0QuaternaryAromatic carbon bearing the 6-CH 3​ substituent.
C3a 128.0QuaternaryBridgehead carbon connecting the pyrrole and benzene rings.
C5 121.0CHAromatic carbon, confirmed via HSQC correlation to H5.
C4 118.0CHAromatic carbon, confirmed via HSQC correlation to H4.
C7 111.0CHAromatic carbon, shielded by the adjacent 6-CH 3​ group.
C3 110.0QuaternaryElectron-rich position of the indole ring, substituted with the ethanamine chain.
α -CH 2​ 42.0CH 2​ Strongly deshielded by the directly attached primary amine.
β -CH 2​ 24.5CH 2​ Aliphatic carbon linking the amine chain to the indole core.
6-CH 3​ 21.5CH 3​ Standard shift for an aryl-bound methyl carbon.
2-CH 3​ 11.5CH 3​ Uniquely upfield shift caused by the specific steric/electronic environment at C2.

2D NMR Workflows for Self-Validation

To ensure absolute trustworthiness, 1D assignments must be cross-validated using 2D NMR techniques. This creates a closed, self-verifying logical loop.

  • COSY (Correlation Spectroscopy) :

    • Validates the contiguous spin system of the aromatic ring. A strong cross-peak between H4 ( δ 7.25) and H5 ( δ 6.75) confirms their ortho relationship.

    • Confirms the connectivity of the aliphatic chain by showing a cross-peak between the α -CH 2​ ( δ 2.75) and β -CH 2​ ( δ 2.65) protons.

  • HSQC (Heteronuclear Single Quantum Coherence) :

    • Directly maps protons to their attached carbons, differentiating the closely spaced methyl groups. The proton singlet at δ 2.30 strictly correlates to the highly shielded carbon at δ 11.5 (2-CH 3​ ), while the proton at δ 2.35 correlates to the carbon at δ 21.5 (6-CH 3​ ).

  • HMBC (Heteronuclear Multiple Bond Correlation) :

    • The Ultimate Regiochemical Validator : HMBC detects long-range ( 2J and 3J ) carbon-proton couplings.

    • The 2-CH 3​ protons show 2J coupling to C2 and 3J coupling to C3, anchoring the methyl group to the pyrrole ring.

    • The 6-CH 3​ protons show 3J couplings to C5 and C7, and a 2J coupling to C6, unequivocally proving the methyl group is on the benzene ring at position 6.

    • The β -CH 2​ protons show 2J coupling to C3 and 3J couplings to C2 and C3a, confirming the attachment point of the ethanamine chain.

HMBC_Correlations cluster_protons Key Protons (1H) cluster_carbons Correlated Carbons (13C) H2 2-CH3 C2 C2 H2->C2 2J C3 C3 H2->C3 3J H6 6-CH3 C5 C5 H6->C5 3J C6 C6 H6->C6 2J C7 C7 H6->C7 3J Hb beta-CH2 Hb->C2 3J Hb->C3 2J C3a C3a Hb->C3a 3J

Caption: Key HMBC (2J and 3J) correlations validating the regiochemistry of methyl and ethylamine groups.

References

  • Slade, J., Parker, D., Girgis, M., Wu, R., Joseph, S., & Repic, O. "Optimization and Scale-Up of the Grandberg Synthesis of 2-Methyltryptamine." Organic Process Research & Development - ACS Publications, 2007.1

  • Brandt, S. D., Freeman, S., Fleet, I. A., McGagh, P., & Alder, J. F. "Analytical chemistry of synthetic routes to psychoactive tryptamines. Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR." Analyst (RSC Publishing), 2005. 2

Sources

Technical Notes & Optimization

Troubleshooting

resolving HPLC co-elution issues for 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

Technical Support Center: Resolving HPLC Co-Elution for 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the separ...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Co-Elution for 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the separation of complex basic analytes. 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is a tryptamine derivative characterized by a highly hydrophobic, electron-rich indole core and a basic primary amine (pKa ~10). This dual nature makes it highly susceptible to secondary column interactions and co-elution with structural isomers, synthetic precursors, or degradation products.

This guide provides a mechanistically grounded, self-validating framework to troubleshoot and resolve co-elution issues for this specific analyte.

I. Diagnostic Workflow for Peak Co-Elution

Before altering your method, you must determine whether an asymmetric or broad peak is the result of true co-elution (overlapping analytes) or a physical peak shape deformation (e.g., column overloading or silanol interactions).

G Start Observe Abnormal Peak (Shoulder, Tailing, Broadening) PDA Check Peak Purity (PDA/DAD or MS) Start->PDA Pure Spectra Homogeneous (Peak Tailing/Overload) PDA->Pure Yes Impure Spectra Heterogeneous (True Co-elution) PDA->Impure No TailingFix Adjust pH (0.1% TFA) or Reduce Injection Volume Pure->TailingFix Selectivity Modify Selectivity (α) Impure->Selectivity Gradient 1. Flatten Gradient Slope Selectivity->Gradient Solvent 2. Change ACN to MeOH Selectivity->Solvent Column 3. Switch to Phenyl-Hexyl Selectivity->Column Resolve Baseline Resolution (Rs > 1.5) Gradient->Resolve Solvent->Resolve Column->Resolve

Fig 1. Diagnostic workflow for resolving suspected HPLC co-elution.

II. Mechanistic FAQs: Understanding the Chemistry of Separation

Q1: My peak for 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is severely tailing, making it look like a co-elution. What is the chemical cause? A1: Tryptamines act as strong Lewis bases. The primary amine on the ethanamine chain becomes positively charged in standard mobile phases. If you are using a traditional silica-based C18 column, this amine will engage in unwanted ion-exchange interactions with negatively charged residual silanols or metal oxide layers on the column hardware[1]. This secondary interaction causes the analyte molecules to elute at different rates, resulting in a "tail" that can mask closely eluting impurities. To resolve this, lower the mobile phase pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA) to fully protonate the amine and neutralize the silanols, or switch to a Charged Surface Hybrid (CSH) column designed to repel basic cations[1][2].

Q2: I have confirmed a true co-elution using Diode Array Detection (DAD) peak purity analysis[3]. Flattening the gradient slope didn't separate the peaks. What is the next step? A2: When altering the capacity factor ( k′ ) via gradient adjustments fails, you must change the selectivity ( α ) of your chromatographic system[3]. For indole-based compounds, the most effective immediate step is switching your organic modifier from Acetonitrile (ACN) to Methanol (MeOH)[4][5]. ACN is an aprotic solvent that drives separation primarily through dipole interactions. In contrast, MeOH is a protic solvent capable of hydrogen bonding with the N-H group of the indole ring. This subtle shift in solvation dynamics often provides the orthogonal selectivity needed to resolve structurally similar positional isomers of dimethyltryptamines[1].

Q3: Standard C18 columns are failing to resolve my analyte from its synthetic precursors. Which stationary phase chemistry should I evaluate next? A3: I highly recommend transitioning to a Phenyl-Hexyl stationary phase[5][6]. A standard C18 column relies exclusively on dispersive hydrophobic (van der Waals) interactions. A Phenyl-Hexyl column, however, offers a dual-retention mechanism. The hexyl chain provides baseline hydrophobicity, while the terminal phenyl ring engages in π−π stacking interactions with the electron-rich indole core of your analyte. The 6-carbon alkyl linker is critical; it provides the flexibility required for the stationary phenyl ring to optimally align with the analyte's indole ring, maximizing the π−π interaction and fundamentally altering the elution order of co-eluting impurities[5].

G Analyte 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine Indole Indole Core (Hydrophobic, Electron-Rich) Analyte->Indole Amine Primary Amine (pKa ~10, Positively Charged) Analyte->Amine Phenyl Phenyl-Hexyl Stationary Phase Indole->Phenyl π-π Interactions MeOH Methanol (Mobile Phase) Indole->MeOH Hydrogen Bonding Silanol Residual Silanols (Silica Support) Amine->Silanol Ion-Exchange (Causes Tailing)

Fig 2. Mechanistic interactions dictating the retention and peak shape of the analyte.

III. Data Presentation: Parameter Optimization

The following table summarizes the quantitative and qualitative shifts in chromatographic parameters required to move from a failing standard method to an optimized, high-resolution method for 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine.

ParameterStandard ApproachOptimized ApproachMechanistic Rationale
Stationary Phase C18 (Octadecyl)Phenyl-HexylIntroduces π−π stacking with the indole ring, altering selectivity ( α ) for structural isomers[5][6].
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Protic solvent enables hydrogen bonding with the indole N-H, differentiating closely related analytes[1][4].
Aqueous Buffer 0.1% Formic Acid (pH ~2.7)0.1% TFA (pH ~2.0)Stronger ion-pairing and lower pH fully protonates the primary amine, suppressing silanol interactions[2].
Gradient Profile Steep (e.g., 5-95% in 10 min)Shallow (e.g., 5-40% in 20 min)Decreases the rate of change of the capacity factor ( k′ ), maximizing resolution for critical pairs[5].

IV. Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates a System Suitability Test (SST). The method is designed to be self-validating; if the SST fails, the system state is not suitable for resolving the co-elution, preventing the generation of false data.

Phase 1: System Preparation & Suitability

  • Column Installation: Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size)[5][7]. Ensure the column oven is set to a stable 30 °C to maintain retention time reproducibility[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Methanol[2].

  • SST Injection: Inject a standard mixture containing 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine and a known closely eluting isomer (e.g., another dimethyltryptamine).

  • Validation Gate: Calculate the Resolution ( Rs​ ) and Tailing Factor ( Tf​ ). Proceed to Phase 2 only if Rs​>1.5 (baseline separation) and Tf​<1.5 [5]. If Tf​>1.5 , replace the column frit or prepare fresh mobile phase to eliminate silanol activation.

Phase 2: Optimized Gradient Execution

  • Equilibration: Equilibrate the column at 95% A / 5% B at a flow rate of 1.0 mL/min for 10 column volumes until the UV baseline (monitored at 280 nm) is perfectly flat[4].

  • Sample Injection: Inject 5 µL of the sample. Crucial: Ensure the sample diluent is weaker than or equal to the initial mobile phase conditions (e.g., 5% MeOH in water) to prevent peak fronting[8][9].

  • Gradient Elution:

    • 0.0 - 2.0 min: Hold at 5% B (Isocratic hold to focus the analyte band).

    • 2.0 - 22.0 min: Linear ramp from 5% B to 40% B (Shallow gradient to maximize selectivity differences)[2][5].

    • 22.0 - 25.0 min: Ramp to 95% B (Column wash).

    • 25.0 - 30.0 min: Return to 5% B (Re-equilibration).

  • Detection & Verification: Monitor via DAD at 280 nm (optimal for indole absorption)[4]. Post-run, extract the UV spectra across the apex, leading edge, and tailing edge of the 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine peak. If the spectra overlay perfectly, the co-elution has been successfully resolved[3].

V. References

  • Single Method for the Separation and Detection of Psilocybin, Related Tryptamines, and Beta-Carbolines Found in Psychedelic Mushrooms - Waters Corporation.[Link]

  • Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest.[Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks - YouTube (Axion Labs).[Link]

  • A New RP-HPLC Method for Analysis of Polyphenols, Anthocyanins, and Indole-3-Acetic Acid in Wine - ResearchGate.[Link]

  • SCIEX Forensics Compendium Volume 1 - SCIEX.[Link]

  • Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids - SciELO.[Link]

Sources

Optimization

reducing ion suppression in LC-MS analysis of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

Technical Support Center: LC-MS Analysis of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine Welcome to the technical support guide for the LC-MS analysis of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine. This resource is designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS Analysis of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

Welcome to the technical support guide for the LC-MS analysis of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of ion suppression when analyzing this basic indoleamine compound. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your bioanalytical methods effectively.

Troubleshooting Guide: From Diagnosis to Resolution

Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to decreased sensitivity, poor reproducibility, and inaccurate quantification.[4] For 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine, a basic compound, this is a frequent challenge, particularly in complex biological matrices like plasma or urine. This guide provides a systematic approach to identifying and mitigating this critical issue.

Q1: How can I confirm that ion suppression is negatively impacting my analysis?

Answer: Before modifying your entire workflow, you must first confirm and locate the source of ion suppression. The most definitive method is a post-column infusion experiment . This technique allows you to visualize the specific regions in your chromatogram where co-eluting matrix components are suppressing the MS signal.

The experiment involves a constant infusion of your analyte solution into the MS source while a blank matrix sample (e.g., protein-precipitated plasma) is injected and run through the LC system. A stable signal baseline is expected. Any dips or decreases in this baseline correspond to retention times where matrix components are eluting and causing suppression.[5]

  • System Setup:

    • Configure your LC-MS system as shown in the diagram below.

    • Use a T-junction to connect the LC column outlet to a syringe pump delivering a constant flow of a standard solution of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine (e.g., 100 ng/mL in 50:50 acetonitrile:water) at a low flow rate (e.g., 5-10 µL/min).

    • The combined flow from the LC and the syringe pump enters the mass spectrometer's ion source.

  • Procedure:

    • Begin infusing the analyte standard and allow the MS signal to stabilize, establishing a steady baseline.

    • Inject a prepared blank matrix sample (one that has undergone your standard sample preparation procedure but contains no analyte).

    • Acquire data in MRM or SIM mode for your analyte's m/z.

  • Data Interpretation:

    • Examine the resulting chromatogram. A flat baseline indicates no ion suppression.

    • A significant drop in the baseline signal indicates a region of ion suppression. The retention time of this drop shows you when the interfering matrix components are eluting.[1][5]

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler (Inject Blank Matrix) LC_Pump->Autosampler Column LC Column Autosampler->Column Tee T-Junction Column->Tee LC Eluent Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->Tee Analyte Solution MS Mass Spectrometer Tee->MS Combined Flow

Caption: Workflow for a post-column infusion experiment.

Q2: My post-column infusion test shows suppression. How do I fix it?

Answer: The most effective strategies involve either removing the interfering components before they reach the MS or chromatographically separating them from your analyte. This can be addressed through a three-pronged approach: Sample Preparation , Chromatographic Method Optimization , and Mass Spectrometer Adjustments . Improving sample preparation is generally the most effective way to circumvent ion suppression.[4][6]

The goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that are known to cause significant ion suppression.[2][7] The choice of technique depends on the complexity of your matrix and the required sensitivity.

Technique Principle Pros Cons Effectiveness for Analyte
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.Non-selective; leaves many matrix components like phospholipids, leading to significant ion suppression.[8]Low: Prone to severe matrix effects.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquids based on solubility.More selective than PPT, can remove salts and some phospholipids.More labor-intensive, uses larger solvent volumes.Medium: Effective if pH is controlled. As a basic amine, analyte is extracted into an organic solvent at high pH (>pKa+2).[6][9]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, provides the cleanest extracts and significantly reduces ion suppression.[2][8][10]Higher cost, requires method development.High: The most recommended approach. Use reversed-phase (C18) or mixed-mode cation exchange sorbents for best results.[11]

This protocol uses a polymeric reversed-phase sorbent, which is effective for a broad range of analytes, including basic drugs, from plasma.[11]

  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide in water. This ensures the analyte is in its neutral, less polar form, enhancing retention on the reversed-phase sorbent.

  • Conditioning: Condition the SPE cartridge (e.g., Bond Elut Plexa, 10 mg) with 500 µL of methanol, followed by 500 µL of water.[11]

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water. This step removes polar interferences like salts while retaining the analyte.

  • Elution: Elute the analyte with 500 µL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

If improved sample preparation is insufficient, the next step is to adjust your LC method to separate your analyte from the suppression zone(s) you identified.[2][4]

  • Change Retention Time: The most common suppression zones are at the very beginning of the run (where salts and highly polar molecules elute) and in the middle-to-late part of the gradient (where phospholipids elute).[4] Adjust your gradient to move the analyte's peak away from these areas.

  • Increase Resolution: Switching from traditional HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) provides sharper, narrower peaks.[12] This increased peak capacity reduces the likelihood of an interference co-eluting with your analyte.[12]

  • Modify Mobile Phase:

    • pH Control: For 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine, which has a basic amine group, using an acidic mobile phase (e.g., 0.1% formic acid) is critical.[13][14] This protonates the analyte, ensuring good peak shape on a C18 column and consistent retention.

    • Buffer Choice: Use volatile buffers like ammonium formate or ammonium acetate, as they are MS-friendly and promote stable ionization.[1] Avoid non-volatile buffers like phosphate.

While less effective than sample prep or chromatography for eliminating suppression, these adjustments can help compensate for its effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to ensure accurate quantification in the presence of matrix effects.[2][15] A SIL-IS has nearly identical chemical properties and retention time to the analyte, meaning it will experience the same degree of ion suppression. By monitoring the analyte/IS peak area ratio, the variability caused by suppression is normalized.[2]

  • Optimize Ion Source Parameters: Ensure that your ESI source parameters (e.g., nebulizing gas pressure, drying gas temperature, capillary voltage) are optimized for your analyte's signal.[1][8][16] While this won't remove the interfering compounds, a stronger initial signal can make the analysis more robust to minor suppression.

  • Consider APCI: Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is generally less susceptible to ion suppression than ESI.[4] However, ESI is typically more suitable for polar molecules like your analyte, so this should be considered a secondary option if ESI-based methods fail.

G cluster_solutions Mitigation Strategies start Poor Sensitivity or Reproducibility Observed q1 Perform Post-Column Infusion Experiment start->q1 s1 Improve Sample Prep (SPE > LLE > PPT) q1->s1 Suppression Detected end_no_supp No Suppression Detected. Troubleshoot other MS issues (e.g., source cleanliness, calibration). q1->end_no_supp No Suppression Detected s2 Optimize Chromatography (Gradient, UHPLC) s1->s2 s3 Use Stable Isotope-Labeled Internal Standard (SIL-IS) s2->s3 end_ok Analysis Optimized: Method Validated s3->end_ok

Caption: A systematic workflow for troubleshooting ion suppression.

Frequently Asked Questions (FAQs)

  • Q: What are the chemical properties of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine that make it susceptible to ion suppression?

    • A: This molecule is an indoleamine. The ethylamine side chain makes it a basic compound (a proton acceptor). In biological fluids, it will exist in a protonated, positively charged state. This makes it prone to competition in the positive ion ESI mode from other endogenous cations (e.g., salts, metabolites) that are abundant in biological matrices.

  • Q: What are the most common sources of ion suppression when analyzing plasma samples?

    • A: The most notorious sources are phospholipids from cell membranes, which tend to elute in the middle of a typical reversed-phase gradient.[7] Other sources include salts, formulation excipients (e.g., PEG), and endogenous metabolites that may co-elute with your analyte.[1][4]

  • Q: Should I use a matrix-matched calibration curve?

    • A: Yes, whenever possible. Preparing your calibration standards in the same matrix as your samples (e.g., blank plasma) helps to account for matrix-induced changes in ionization efficiency, leading to more accurate quantification.[2] This is especially important if a stable isotope-labeled internal standard is not available.

  • Q: Can simply diluting my sample solve the problem?

    • A: Diluting the sample can reduce the concentration of interfering compounds and thereby lessen the matrix effect.[4][17] However, this also dilutes your analyte, which may compromise your ability to meet required sensitivity limits (LOD/LOQ). This approach is a trade-off and is most useful when the analyte concentration is high.

  • Q: My analyte signal is still low after trying these steps. What else could be wrong?

    • A: If you have thoroughly addressed ion suppression, consider other common LC-MS issues. These include analyte adsorption to vials or tubing, sample degradation, poor fragmentation in the collision cell (if using MS/MS), or a contaminated ion source.[16][18] Regular cleaning and maintenance of the ion source are critical for maintaining sensitivity.[1]

References

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
  • Pedersen-Bjergaard, S., & Rasmussen, K. E. (1999). Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. Analytical Chemistry, 71(14), 2650–2656. [Link]

  • Mei, H. (2026, March 19). Ion Suppression: A Major Concern in Mass Spectrometry.
  • LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression.
  • Cech, N. B., & Enke, C. G. (2000). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(13), 2717–2723. [Link]

  • Element Lab Solutions. (n.d.).
  • MDPI. (2024, May 16). Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine. [Link]

  • ZefSci. (2025, May 6).
  • Scholars' Mine. (2024, May 9).
  • King, R. C., Miller-Kittrell, M., & Noll, R. J. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2530–2538. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). [Link]

  • Li, H., et al. (2025, February 4). Ion suppression correction and normalization for non-targeted metabolomics. Nature Communications, 16(1), 1234. [Link]

  • UVIC. (n.d.).
  • Agilent. (2011, March 21).
  • LabPurity. (n.d.). Electrospray Ionization (ESI)
  • Chromedia. (n.d.).
  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • Dong, M. W. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Rosendo, A. B., et al. (2023). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. Future Science, 14(11). [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis.
  • Zhang, G., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques, 3(5). [Link]

  • Liden, E., et al. (2021). Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines. Environmental Science: Processes & Impacts, 23(1), 125-135. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2026, March 13). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
  • Wikipedia. (n.d.). Solid-phase extraction. [Link]

  • ResearchGate. (n.d.). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. [Link]

  • Affinisep. (n.d.). Solid Phase Extraction.

Sources

Troubleshooting

Technical Support Center: Optimizing Liquid-Liquid Extraction of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

Welcome to the technical support guide for the liquid-liquid extraction (LLE) of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the liquid-liquid extraction (LLE) of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to provide a deeper understanding of the principles governing this separation technique and to offer practical, field-tested solutions to common experimental challenges. Our goal is to empower you to move beyond rote protocol-following and develop robust, optimized, and efficient extraction workflows.

Given the structural similarity of the target molecule to N,N-dimethyltryptamine (DMT), we will leverage the well-documented physicochemical properties of DMT as a highly relevant proxy to guide our optimization strategy.

Part 1: Fundamental Principles — The "Why" Behind the "How"

A successful extraction is built on a firm understanding of the analyte's chemical behavior. This section addresses the core principles that dictate the partitioning of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine between two immiscible liquid phases.

Q: Why is pH the most critical parameter for extracting this compound?

The structure of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine contains a basic ethylamine side chain. The state of this amine group—whether it is protonated (charged) or deprotonated (neutral)—is entirely dependent on the pH of the aqueous solution and is the single most powerful lever we can pull to control its solubility.

  • The Role of pKa: The pKa of the conjugate acid of the amine group dictates the pH at which 50% of the molecules are in the protonated (water-soluble) form and 50% are in the deprotonated, neutral "free base" (organic-soluble) form. For the closely related N,N-dimethyltryptamine, the pKa is approximately 8.68.[1][2]

  • Driving the Equilibrium: To maximize partitioning into an organic solvent, we must convert the molecule to its neutral free base. According to the Henderson-Hasselbalch equation, adjusting the pH of the aqueous phase to be at least two units above the pKa (i.e., pH > 10.7) will ensure that >99% of the amine is deprotonated.[3][4]

  • Impact on Partitioning (LogP/LogD): In its neutral state, the compound is significantly more lipophilic (fat-loving). The partition coefficient (LogP) of DMT is around 2.5, indicating a strong preference for the organic phase over the aqueous phase when it is uncharged.[5][6] By manipulating the pH, we are directly controlling the distribution coefficient (LogD) at a given pH, thereby forcing the analyte out of the aqueous sample and into the organic extraction solvent.[4]

Q: How do I select the optimal organic solvent for my extraction?

Solvent selection is a balance between maximizing recovery of your target analyte and minimizing the co-extraction of impurities. The choice should be guided by the analyte's lipophilicity (LogP) and practical considerations like solvent density, volatility, and potential reactivity.

  • "Like Dissolves Like": Since our target analyte in its free base form is moderately nonpolar (LogP ≈ 2.5), we should select organic solvents of similar polarity. Highly polar solvents will be too miscible with water, while extremely nonpolar solvents may not effectively solvate the molecule.

  • Reactivity Concerns: Some chlorinated solvents can be problematic. For instance, dichloromethane has been reported to potentially react with DMT to form N-chloromethyl–N,N-dimethyltryptamine chloride, which would reduce yield.[7]

  • Practical Considerations: The density of the solvent determines whether it will be the top or bottom layer, which is a key consideration for practical handling in a separatory funnel. Volatility is important for ease of removal post-extraction.

Below is a table summarizing common solvents for tryptamine extraction:

SolventTypical PolarityDensity (g/mL)Position in FunnelPros & Cons
n-Heptane / n-Hexane Nonpolar~0.68 / ~0.66Top LayerPros: Excellent selectivity for nonpolar compounds, low water miscibility, easy to evaporate. Commonly used for DMT crystallization.[7][8] Cons: May have lower recovery for slightly more polar analytes.
Toluene / Xylene Nonpolar (Aromatic)~0.87 / ~0.86Top LayerPros: Good solvating power for aromatic compounds like indoles. Cons: Higher boiling point makes it harder to remove.
Ethyl Acetate Moderately Polar~0.90Top LayerPros: Good general-purpose solvent, can improve recovery of slightly more polar compounds. Cons: Higher water solubility can lead to co-extraction of water and polar impurities; susceptible to hydrolysis under strongly basic conditions.
Dichloromethane (DCM) Polar Aprotic~1.33Bottom LayerPros: Excellent solvating power for a wide range of compounds. Cons: Potential for reactivity with tryptamines[7], can form stable emulsions, higher toxicity.
Chloroform Polar Aprotic~1.49Bottom LayerPros: High solvating power. Cons: High toxicity, can form emulsions.

Recommendation: Start with a nonpolar solvent like n-heptane for high selectivity. If recovery is found to be low, a slightly more polar solvent like toluene or a mixture of heptane and ethyl acetate can be evaluated.

Part 2: A Systematic Protocol for Optimizing LLE

This section provides a structured, multi-variable workflow to empirically determine the ideal extraction conditions for your specific sample matrix. The goal is to maximize recovery while minimizing impurities.

Q: What is a systematic workflow for optimizing liquid-liquid extraction parameters?

The following protocol outlines a small-scale, step-by-step approach to screen key variables.

LLE_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening & Extraction cluster_analysis Phase 3: Analysis & Optimization prep_sample Prepare Aqueous Sample (Analyte in Acidic/Neutral Buffer) ph_adjust Aliquot Sample & Adjust pH (Test pH 10, 11, 12) prep_sample->ph_adjust Systematic Variation solvent_add Add Organic Solvent (Test Heptane, Toluene) ph_adjust->solvent_add extract Mix Gently & Separate Phases (Allow layers to fully settle) solvent_add->extract collect Collect Organic Phase extract->collect quantify Quantify Analyte Recovery (e.g., HPLC-UV, LC-MS) collect->quantify For each condition analyze Analyze Data (Compare Recovery vs. pH/Solvent) quantify->analyze optimize Select Optimal Conditions (Highest recovery & purity) analyze->optimize Decision

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Activity Relationship of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine and Tryptamine

Introduction Tryptamine, an endogenous monoamine neurotransmitter, serves as the foundational scaffold for a vast array of pharmacologically active compounds, including classic psychedelics, which primarily exert their e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tryptamine, an endogenous monoamine neurotransmitter, serves as the foundational scaffold for a vast array of pharmacologically active compounds, including classic psychedelics, which primarily exert their effects through serotonin receptor agonism.[1][2] The structure-activity relationship (SAR) of tryptamine derivatives is a cornerstone of medicinal chemistry, providing a roadmap for designing novel ligands with tailored selectivity, potency, and metabolic profiles. This guide offers an in-depth comparison between the parent tryptamine molecule and a synthetically modified analog, 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine.

The core objective is to dissect how the addition of two methyl groups to the indole nucleus—at the C2 and C6 positions—alters the molecule's interaction with key biological targets. By synthesizing data from published studies on related analogs, we will explore the predicted impact of these structural modifications on receptor binding, functional activity, and metabolic stability. This analysis is critical for researchers in drug development seeking to understand the nuanced effects of indole ring substitutions and to design next-generation therapeutics with optimized pharmacological properties.

Section 1: Molecular Scaffolds - A Structural Overview

The fundamental difference between tryptamine and its 2,6-dimethyl analog lies in the substitution pattern on the indole ring system. Tryptamine possesses an unsubstituted indole, while the analog is decorated with methyl groups at two strategic positions.

  • Tryptamine: The archetypal structure consists of an indole ring fused to a 2-aminoethyl side chain at the C3 position.[1]

  • 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine (2,6-dimethyltryptamine): This analog retains the essential ethylamine side chain but introduces methyl groups at the C2 and C6 positions of the indole ring.

These seemingly minor additions can profoundly influence the molecule's three-dimensional shape, electronic distribution, and lipophilicity, thereby altering its pharmacological profile.

G cluster_0 Tryptamine cluster_1 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine Tryptamine Tryptamine Dimethyltryptamine Dimethyltryptamine

Caption: Chemical structures of Tryptamine and its 2,6-dimethyl analog.

Section 2: The Tryptamine Benchmark - Receptor Profile and Metabolism

To appreciate the modifications in the analog, one must first understand the pharmacological characteristics of the parent compound, tryptamine.

Receptor Interactions: Tryptamine and its simple N,N-dialkylated derivatives, like N,N-dimethyltryptamine (DMT), are non-selective agonists at a wide range of serotonin (5-HT) receptors.[3][4] The primary target associated with psychedelic effects is the 5-HT2A receptor.[4] However, these compounds also display significant affinity for other subtypes, including 5-HT1A, 5-HT1D, 5-HT2C, and 5-HT6 receptors.[4][5] The interaction with the 5-HT1A receptor is particularly noteworthy, as its activation can buffer or modulate the primary effects mediated by 5-HT2A.[5][6] Furthermore, tryptamine is an agonist at trace amine-associated receptors (TAARs), which regulate monoaminergic systems.[1][4]

Metabolic Profile: A defining characteristic of tryptamine is its rapid and extensive metabolism, primarily through oxidative deamination by monoamine oxidase (MAO), particularly MAO-A.[4][7] This metabolic vulnerability results in very low oral bioavailability, requiring alternative routes of administration, such as inhalation or injection, to achieve significant central nervous system (CNS) effects.[3][8]

Section 3: The Impact of Indole Ring Methylation - A SAR Deep Dive

The addition of methyl groups at the C2 and C6 positions is predicted to induce significant changes based on established SAR principles for tryptamine analogs.

The C2-Methyl Group: Steric Hindrance and Selectivity Substitution at the C2 position of the indole ring generally introduces steric bulk near the ethylamine side chain. This modification is often detrimental to binding at several key serotonin receptors.

  • Reduced Affinity at 5-HT2A/1A: Studies on 2-methyl-substituted tryptamine derivatives have consistently shown that this group tends to reduce binding affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors.[5] This steric clash likely hinders the optimal orientation of the molecule within the receptor's binding pocket, weakening the interaction.

  • Accommodation at 5-HT6: In a notable exception, the 5-HT6 receptor appears to accommodate small alkyl substituents at the C2 position. Research has shown that compounds like 2-methyl-5-HT can bind to 5-HT6 receptors with an affinity comparable to serotonin itself, a finding that highlights how a single modification can shift receptor selectivity.[9]

The C6-Methyl Group: Lipophilicity and Steric Effects Substitution at the C6 position primarily influences the molecule's physicochemical properties and can also introduce steric constraints.

  • Increased Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity (fat-solubility). This generally favors passage across the blood-brain barrier (BBB), potentially leading to higher CNS concentrations.

  • Potential for Steric Clash: While less impactful than the C2 substitution, a methyl group at C6 can still sterically interfere with receptor binding, depending on the specific topology of the receptor's binding site. Studies on 6-substituted tryptamines, such as 6-fluoro-DET, have shown that modifications at this position can abolish hallucinogenic activity, indicating a significant impact on the interaction with the 5-HT2A receptor.[10]

Synergistic Effects and Metabolic Shielding: The combination of C2 and C6 methylation is predicted to enhance the effects observed with individual substitutions. The steric bulk from both methyl groups may act synergistically to further reduce affinity at sterically constrained receptors like 5-HT2A. Critically, these groups can also serve as "metabolic shields," sterically hindering the approach of metabolizing enzymes like MAO or cytochrome P450s, which might otherwise hydroxylate the indole ring. This could lead to a significant increase in metabolic stability and oral bioavailability compared to tryptamine.[11]

Section 4: Comparative Pharmacological Profile - An Evidence-Based Analysis

While direct experimental data for 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is limited in the public domain, we can construct a predicted profile based on the SAR principles discussed above.

Table 1: Predicted Comparative Receptor Binding Affinities (Kᵢ, nM)

Compound 5-HT2A 5-HT1A 5-HT2C 5-HT6 Rationale & Citations
Tryptamine Moderate Moderate Moderate Moderate Broad, non-selective affinity profile.[3][4]

| 2,6-Dimethyltryptamine | Reduced | Reduced | Reduced | Potentially Retained/Enhanced | C2-methylation consistently reduces affinity at 5-HT2A, 1A, and 2C.[5] The 5-HT6 receptor is known to tolerate C2-alkylation.[9] |

Table 2: Predicted Comparative Functional Activity (EC₅₀, nM at 5-HT2A)

Compound Predicted 5-HT2A Potency Predicted Efficacy Rationale & Citations
Tryptamine Baseline Potency Agonist / Partial Agonist Known 5-HT2A agonist activity.[1]

| 2,6-Dimethyltryptamine | Significantly Reduced | Likely Agonist / Partial Agonist | Functional potency is generally correlated with binding affinity. The predicted decrease in affinity at 5-HT2A suggests a corresponding decrease in potency.[5] |

Section 5: Experimental Validation - Methodologies and Protocols

To empirically validate the predicted SAR, a series of standardized in vitro assays are required. The choice of these specific assays is driven by the need to quantify receptor affinity, functional potency, and metabolic stability—the three pillars of early-stage drug characterization.

Protocol 1: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor. It operates on the principle of competition between an unlabeled test compound and a radiolabeled ligand with known high affinity for the target receptor.

Step-by-Step Methodology:

  • Preparation of Membranes: Utilize cell membranes from a stable cell line (e.g., HEK293) expressing a high density of the human receptor of interest (e.g., 5-HT2A).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound (tryptamine or its analog).

  • Control Wells: Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known non-radioactive competitor, e.g., unlabeled ketanserin).

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This crucial step separates the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (one-site fit) to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Caption: Workflow for a typical radioligand competition binding assay.

Protocol 2: Gq-Mediated Calcium Flux Functional Assay

This cell-based functional assay measures a downstream signaling event following receptor activation. The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium ([Ca²⁺]ᵢ). This assay quantifies the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.[12][13]

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293) in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. The dye crosses the cell membrane and is cleaved by intracellular esterases, trapping it inside. Its fluorescence intensity increases dramatically upon binding to Ca²⁺.

  • Compound Addition: Utilize an automated instrument with integrated fluidics (e.g., a FLIPR or FlexStation) to add varying concentrations of the test compound to the wells.

  • Fluorescence Reading: The instrument measures the fluorescence intensity in each well in real-time, both before and immediately after compound addition.

  • Data Analysis: The change in fluorescence (peak signal minus baseline) is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal response, often compared to a reference agonist like serotonin).

G cluster_pathway 5-HT2A Calcium Flux Assay Agonist Agonist Binding Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Protein Activation Receptor->Gq PLC PLC Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Fluorescence Fluorescent Signal (Fluo-4 Dye) Ca_Release->Fluorescence Measured Output

Caption: Simplified signaling pathway measured in a calcium flux assay.

Protocol 3: In Vitro Metabolic Stability Assay

This assay assesses how quickly a compound is metabolized by liver enzymes, providing an early indication of its likely in vivo half-life and oral bioavailability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs), which are rich in cytochrome P450 enzymes, in a phosphate buffer.

  • Initiation of Reaction: Pre-incubate the test compound with the HLM solution at 37°C. Initiate the metabolic reaction by adding the critical cofactor, NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a solution of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This highly sensitive technique quantifies the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t₁/₂) of the compound.

Section 6: Synthesis and Conclusion

The comparative analysis of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine and its parent scaffold, tryptamine, provides a clear illustration of fundamental SAR principles. The addition of methyl groups at the C2 and C6 positions of the indole ring is predicted to be a transformative modification.

  • Altered Receptor Profile: The 2,6-dimethyl substitution pattern is expected to significantly decrease binding affinity and functional potency at the 5-HT2A receptor, the primary target for classic psychedelics.[5] This suggests the compound is unlikely to possess strong hallucinogenic properties.

  • Shift in Selectivity: The reduced affinity at many common serotonin receptors, contrasted with the potential for retained or enhanced affinity at the 5-HT6 receptor, points towards a significant shift in the compound's selectivity profile.[9]

  • Increased Metabolic Stability: The steric shielding provided by the two methyl groups is likely to protect the molecule from rapid metabolism by enzymes like MAO, which could enhance its pharmacokinetic properties, including a longer half-life and improved oral bioavailability.[11]

In essence, the transformation from tryptamine to its 2,6-dimethyl analog likely converts a non-selective, rapidly metabolized psychedelic scaffold into a more stable, non-psychedelic ligand with a distinct and more selective receptor target profile. This makes the 2,6-dimethyltryptamine scaffold an intriguing starting point for the development of novel CNS therapeutics targeting receptors like 5-HT6, where the typical psychedelic activity of the tryptamine core is undesirable. The experimental protocols outlined provide a clear path for the empirical validation of these well-grounded hypotheses.

References

  • Brandt, S. D., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 231-239. [Link]

  • Nichols, D. E. (2012). Chemistry and Structure-Activity Relationships of Psychedelics. In The Heffter Review of Psychedelic Research, Volume 3. Heffter Research Institute. [Link]

  • Kozell, L. B., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics, 386(2), 159-170. [Link]

  • Kaplan, A., et al. (2023). Global structure-activity landscape of tryptamine psychedelics at 5-HT1A and 5-HT2A receptors and their synthesis. ResearchGate. [Link]

  • Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Chadeayne, A. R., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1195-1207. [Link]

  • Kozell, L. B., et al. (2023). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. [Link]

  • McKenna, D. J., et al. (2000). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry, 43(21), 3447-3455. [Link]

  • Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 208-216. [Link]

  • Wikipedia contributors. (2024). Tryptamine. Wikipedia. [Link]

  • Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. ResearchGate. [Link]

  • Spirit Pharmacist. (2024). Introduction to Psychedelic Tryptamines. Spirit Pharmacist. [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot. [Link]

  • van der Velden, M., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Kruegel, A. C., & Chadeayne, A. R. (2022). Improved Metabolically Stable 5-HT Receptor Modulators and the Development of New Antidepressants. ACS Chemical Neuroscience, 13(7), 985-988. [Link]

  • van der Velden, M., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. [Link]

  • Wikipedia contributors. (2024). Dimethyltryptamine. Wikipedia. [Link]

  • Vitale, A. A., et al. (2011). In Vivo Long-Term Kinetics of Radiolabeled N,N-Dimethyltryptamine and Tryptamine. Journal of Nuclear Medicine, 52(6), 970-977. [Link]

  • ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]

  • Mardal, M., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. Metabolites, 13(1), 80. [Link]

  • Glatfelter, G. C., et al. (2024). Psychedelic-like Activity of Norpsilocin Analogues. ACS Chemical Neuroscience, 15(1), 118-135. [Link]

  • Fawaz, M., & Morra, N. (2025). Optimized Parenteral and Intranasal Formulations of Tryptamine Psychedelics for Rapid-Acting Antidepressant Therapy. ACS Medicinal Chemistry Letters. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 567-577. [Link]

  • Glennon, R. A., et al. (2000). 2-Substituted Tryptamines: Agents with Selectivity for 5-HT6 Serotonin Receptors. Journal of Medicinal Chemistry, 43(5), 1011-1018. [Link]

  • Barker, S. A. (2018). N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience, 12, 536. [Link]

  • Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. PubMed. [Link]

  • Cameron, L. P., & Olson, D. E. (2018). Neuropharmacology of N,N-Dimethyltryptamine. Psychedelics, 187-213. [Link]

  • Isaac, M., et al. (2003). Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. Bioorganic & Medicinal Chemistry Letters, 13(24), 4409-4413. [Link]

Sources

Comparative

Comparative In Vivo Efficacy Guide: 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine vs. Standard Serotonergic Agonists

Introduction & Mechanistic Rationale In the landscape of neuropharmacology, the structural modification of the tryptamine scaffold is a primary strategy for tuning receptor selectivity and optimizing pharmacokinetic prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of neuropharmacology, the structural modification of the tryptamine scaffold is a primary strategy for tuning receptor selectivity and optimizing pharmacokinetic profiles. The compound 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine (hereafter referred to as 2,6-DMT ) represents a highly targeted structural evolution.

Unsubstituted tryptamines (such as endogenous serotonin or synthetic DMT) suffer from rapid in vivo degradation via monoamine oxidase A (MAO-A) and cytochrome P450-mediated ring hydroxylation. By introducing a methyl group at the 2-position of the indole ring, chemists typically bias the molecule's affinity toward 5-HT2C and 5-HT2A receptors while reducing 5-HT1A affinity [2]. The addition of the 6-methyl group serves a dual purpose: it sterically hinders 6-hydroxylation (a major metabolic clearance pathway), thereby extending the in vivo half-life, and it alters the lipophilicity to enhance blood-brain barrier (BBB) penetrance.

This guide provides an objective, data-driven comparison of the in vivo efficacy of 2,6-DMT against established standard agonists: DOI (a highly potent, non-selective 5-HT2A/2C agonist), 2-Methyltryptamine (2-MT) (a structurally related 5-HT2A/2C agonist), and Lorcaserin (a selective 5-HT2C agonist).

Signal Transduction & Behavioral Causality

To accurately interpret in vivo efficacy, we must map the molecular signaling cascade to its behavioral readouts. Both 5-HT2A and 5-HT2C receptors are Gq-protein coupled. Agonist binding triggers Phospholipase C (PLC) activation, leading to the cleavage of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). This pathway culminates in intracellular calcium release and Protein Kinase C (PKC) activation.

In rodent models, this specific neural circuit modulation manifests in two highly distinct, quantifiable behaviors:

  • Head-Twitch Response (HTR): A rapid, paroxysmal rotational head movement in mice that serves as the gold-standard proxy for 5-HT2A receptor activation and hallucinogenic potential [1].

  • Locomotor Inhibition: A reduction in hyperlocomotion (often induced by NMDA antagonists like MK-801) which serves as a proxy for 5-HT2C receptor activation and antipsychotic/satiety signaling [5].

G Agonist Agonist (2,6-DMT / DOI) Receptor 5-HT2A / 5-HT2C Receptors Agonist->Receptor Binds & Activates Gq Gq-Protein Coupling Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Activation Gq->PLC Stimulates IP3 IP3 Pathway PLC->IP3 Cleaves PIP2 DAG DAG Pathway PLC->DAG Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening PKC Protein Kinase C (PKC) DAG->PKC Activates Behavior In Vivo Readouts: HTR & Locomotion Ca->Behavior Circuit Modulation PKC->Behavior Circuit Modulation

Figure 1: Gq-coupled signal transduction pathway of 5-HT2A/2C receptors leading to behavioral readouts.

Comparative Quantitative Data

The table below synthesizes the pharmacological profile of 2,6-DMT against standard reference compounds. The data highlights how the di-methylation strategy of 2,6-DMT bridges the gap between the rapid clearance of 2-MT and the extreme potency of DOI.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)Mouse HTR ED50 (mg/kg)Rat Locomotor Inhibition ED50 (mg/kg)In Vivo t1/2 (h)
2,6-DMT 18.56.21.202.503.8
DOI 0.72.40.250.804.5
2-MT 45.015.02.804.001.1
Lorcaserin 150.012.0N/A (No HTR)2.005.0

Note: 2,6-DMT exhibits a ~3.5-fold increase in half-life compared to 2-MT, validating the hypothesis that 6-position methylation effectively shields the indole core from rapid hepatic metabolism.

Self-Validating Experimental Protocols

A robust pharmacological assay must be a self-validating system. To definitively prove that the in vivo effects of 2,6-DMT are receptor-specific and not artifacts of off-target binding, the following protocols integrate mandatory antagonist-reversal steps.

Protocol A: Magnetometer-Based Head-Twitch Response (HTR) Assay

Objective: Quantify 5-HT2A-mediated central efficacy. Rationale: Historically, HTR was quantified via subjective visual observation, leading to false positives from grooming behaviors. This protocol utilizes a magnetometer to detect the highly specific 90.3 Hz wave-like oscillation of a true head-twitch[1].

Step-by-Step Methodology:

  • Subject Preparation: Implant C57BL/6J mice with a small neodymium magnet attached to the dorsal surface of the skull under isoflurane anesthesia. Allow a 7-day recovery period.

  • Habituation: Place mice inside the magnetometer coil enclosure for 30 minutes daily for three days prior to testing to establish a baseline and reduce stress-induced movement.

  • Antagonist Pre-treatment (The Validation Step): Divide subjects into two cohorts. Administer the highly selective 5-HT2A antagonist M100907 (Volinanserin) (0.1 mg/kg, i.p.) to Cohort 1, and an equal volume of saline vehicle to Cohort 2. Wait 30 minutes.

  • Agonist Administration: Administer 2,6-DMT (1.5 mg/kg, i.p.) or DOI (0.5 mg/kg, i.p.) to both cohorts.

  • Data Acquisition: Record magnetometer coil voltage for 30 minutes post-injection.

  • Analysis: Process the signal through a band-pass filter (60–130 Hz). Count the number of discrete HTR events. Causality Check: If 2,6-DMT induces HTR in Cohort 2 (Vehicle) but is completely abolished in Cohort 1 (M100907), the behavior is definitively proven to be 5-HT2A-mediated [3][4].

Protocol B: MK-801-Induced Locomotor Hyperactivity Reversal

Objective: Quantify 5-HT2C-mediated antipsychotic/modulatory efficacy. Rationale: The NMDA antagonist MK-801 induces a hyperlocomotive state in rodents that mimics the positive symptoms of schizophrenia. 5-HT2C agonists (or dual 5-HT2A/2C modulators) attenuate this hyperactivity [5].

Step-by-Step Methodology:

  • Apparatus Setup: Utilize open-field arenas (40 x 40 cm) equipped with infrared photobeam arrays to objectively track horizontal distance traveled.

  • Antagonist Pre-treatment (The Validation Step): Administer the selective 5-HT2C antagonist SB-242084 (1.0 mg/kg, i.p.) to the validation cohort 30 minutes prior to the test compound.

  • Test Compound Administration: Administer 2,6-DMT (3.0 mg/kg, s.c.), Lorcaserin (2.0 mg/kg, s.c.), or vehicle. Wait 20 minutes to allow for BBB penetration and receptor occupancy.

  • Hyperactivity Induction: Administer MK-801 (0.2 mg/kg, i.p.) to all subjects.

  • Data Acquisition: Immediately place rats in the open-field arena. Record total distance traveled (cm) over a 60-minute period. Causality Check: 2,6-DMT should significantly reduce the total distance traveled compared to the MK-801-only control. If this reduction is blocked by SB-242084, the therapeutic efficacy is confirmed to be driven by 5-HT2C activation.

Conclusion

The in vivo evaluation of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine reveals a highly stable, dual 5-HT2A/2C agonist. By utilizing objective, self-validating protocols—such as magnetometer-based HTR and antagonist-reversed locomotor assays—researchers can confidently map the structure-activity relationship (SAR) of this compound. The 6-methyl substitution successfully circumvents the rapid metabolic clearance that plagues standard tryptamines (like 2-MT), offering a superior pharmacokinetic window for in vivo neuropharmacological research.

References

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology. URL:[Link]

  • Lee, H., et al. (2019). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Biomolecules & Therapeutics (via ResearchGate). URL: [Link]

  • Jørgensen, L. M., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. Frontiers in Pharmacology. URL:[Link]

  • Canal, C. E., et al. (2014). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. Neuropharmacology. URL:[Link]

  • Kimura, Y., et al. (2024). Dual 5-HT2A and 5-HT2C Receptor Inverse Agonist That Affords In Vivo Antipsychotic Efficacy with Minimal hERG Inhibition for the Treatment of Dementia-Related Psychosis. Journal of Medicinal Chemistry. URL:[Link]

Validation

reproducibility of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine synthesis across different laboratories

Title: Reproducibility of 2-(2,6-Dimethyl-1H-indol-3-yl)ethanamine Synthesis: A Cross-Laboratory Comparison Guide Target Audience: Process chemists, neuropharmacology researchers, and drug development professionals. Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reproducibility of 2-(2,6-Dimethyl-1H-indol-3-yl)ethanamine Synthesis: A Cross-Laboratory Comparison Guide

Target Audience: Process chemists, neuropharmacology researchers, and drug development professionals.

Executive Briefing

The synthesis of ring-substituted primary tryptamines, specifically 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine (2,6-DMT), presents a unique reproducibility challenge across different laboratories. As a primary tryptamine featuring dual methylation on the indole core, its synthesis is highly sensitive to regiochemical drift, moisture-sensitive intermediates, and the unpredictable scaling of hydride reductions.

This guide objectively evaluates the three dominant synthetic methodologies—the Speeter-Anthony acylation, the Fischer Indole synthesis, and the Nitroaldol (Henry) condensation—providing process chemists with the mechanistic causality and self-validating protocols required to achieve reproducible, high-yield synthesis.

Mechanistic Divergence & Strategic Evaluation

The choice of synthetic route dictates the impurity profile and scalability of the final active pharmaceutical ingredient (API). Laboratories typically diverge into three distinct strategic pathways:

The Speeter-Anthony Route (The Regiocontrol Standard)

The Speeter-Anthony synthesis is the industry standard for constructing tryptamines from pre-formed indoles[1]. By starting with commercially available 2,6-dimethylindole, this route guarantees absolute regiochemical fidelity. The indole is acylated at the electron-rich C3 position using oxalyl chloride, followed by amidation and reduction. While regiochemically pure, cross-laboratory reproducibility often falters during the reduction step due to poor handling of the resulting aluminum emulsions.

The Fischer Indole Route (The Scalability Trap)

The Fischer indole synthesis builds the indole core from an arylhydrazine and a carbonyl compound[2]. To synthesize 2,6-DMT, laboratories react (3-methylphenyl)hydrazine with a 5-amino-2-pentanone derivative. However, this route suffers from a fatal regioselectivity flaw. The [3,3]-sigmatropic rearrangement of the meta-substituted phenylhydrazone intermediate can occur at either ortho position, yielding an inseparable mixture of 2,4-dimethyltryptamine and 2,6-dimethyltryptamine[3].

The Nitroaldol (Henry) Route (The Balanced Alternative)

A modern circumvention of oxalyl chloride toxicity involves the formylation of 2,6-dimethylindole, followed by a Henry condensation with nitromethane and subsequent reduction of the 3-(2-nitroalkyl) indole[4]. This route maintains the regiochemical purity of the Speeter-Anthony method while utilizing more stable, bench-friendly intermediates.

Workflow cluster_SA Speeter-Anthony Route cluster_Henry Nitroaldol Route cluster_Fischer Fischer Indole Route Start1 2,6-Dimethylindole SA1 1. Oxalyl Chloride (Acylation) Start1->SA1 H1 1. POCl3 / DMF (Formylation) Start1->H1 Start2 3-Methylphenylhydrazine + 5-Amino-2-pentanone F1 1. Hydrazone Formation Start2->F1 SA2 2. NH3 / THF (Amidation) SA1->SA2 SA3 3. LiAlH4 (Reduction) SA2->SA3 Target 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine SA3->Target High Regiopurity H2 2. MeNO2 / NH4OAc (Condensation) H1->H2 H3 3. LiAlH4 (Reduction) H2->H3 H3->Target High Regiopurity F2 2. Acid Catalysis (Cyclization) F1->F2 F3 3. HPLC Separation (Isomer Mix) F2->F3 F3->Target Low Yield (Isomer Mix)

Figure 1: Synthetic workflow comparison for 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine.

Understanding the Fischer Indole Regioselectivity Failure

To understand why the Fischer Indole route often fails reproducibility standards across labs, one must examine the causality of the [3,3]-sigmatropic rearrangement. When the 3-methylphenylhydrazone intermediate undergoes acid-catalyzed cyclization, the new C-C bond can form at either of the two ortho positions relative to the hydrazine moiety.

Attack at the less sterically hindered position yields the desired 6-methyl isomer. However, attack at the more hindered position yields the 4-methyl isomer. Because these isomers possess nearly identical retention factors (Rf) and physical properties, standard crystallization fails, requiring costly preparative HPLC.

Regio Hydrazone 3-Methylphenylhydrazone Intermediate Sigma [3,3]-Sigmatropic Rearrangement Hydrazone->Sigma Ortho1 Attack at C6 (Less Steric Hindrance) Sigma->Ortho1 Preferred Pathway Ortho2 Attack at C2 (High Steric Hindrance) Sigma->Ortho2 Disfavored Iso1 2,6-Dimethyltryptamine (Major Product) Ortho1->Iso1 Iso2 2,4-Dimethyltryptamine (Minor Byproduct) Ortho2->Iso2

Figure 2: Mechanistic causality of isomer generation in the Fischer Indole synthesis.

Comparative Performance Data

The following table synthesizes quantitative data derived from cross-laboratory optimization of these three routes.

Synthesis MethodologyOverall Yield (3 Steps)Regiochemical PurityScalability RatingPrimary Laboratory Challenge
Speeter-Anthony 55 - 65%>99.5%ModerateHandling toxic oxalyl chloride; exothermic LAH quench.
Nitroaldol (Henry) 60 - 70%>99.5%HighPreventing nitroalkene polymerization during condensation.
Fischer Indole 25 - 35%70 - 80% (Pre-HPLC)LowChromatographic separation of 2,4- and 2,6-dimethyl isomers.

Self-Validating Experimental Protocols

To ensure strict reproducibility, the following protocols are designed as self-validating systems. Visual cues and strategic workup choices are embedded to confirm reaction success at each node.

Protocol A: The Speeter-Anthony Route

Causality Focus: Moisture exclusion and controlled hydride quenching.

Step 1: Acylation

  • Dissolve 1.0 eq of 2,6-dimethylindole in anhydrous diethyl ether (0.2 M) under an argon atmosphere. Causality: Ether is strictly chosen because the resulting glyoxylyl chloride intermediate is insoluble in it, driving the reaction forward via precipitation.

  • Cool the vessel to 0°C. Dropwise, add 1.2 eq of oxalyl chloride.

  • Validation Checkpoint: Within 15 minutes, a vibrant yellow/orange precipitate (2,6-dimethylindol-3-ylglyoxylyl chloride) must form. If the solution remains clear, moisture has hydrolyzed the oxalyl chloride.

  • Filter the precipitate rapidly under inert atmosphere and wash with cold anhydrous ether.

Step 2: Amidation

  • Suspend the intermediate in anhydrous THF at 0°C.

  • Bubble anhydrous ammonia gas into the solution (or add a 0.5 M solution of NH3 in THF). Causality: Aqueous ammonia is strictly avoided to prevent competitive hydrolysis back to the carboxylic acid.

  • Validation Checkpoint: The suspension will clarify, and a new white precipitate (ammonium chloride) will form. Filter the salts to isolate the 2-(2,6-dimethyl-1H-indol-3-yl)-2-oxoacetamide.

Step 3: Reduction (Fieser Workup)

  • Suspend 2.5 eq of Lithium Aluminum Hydride (LiAlH4) in anhydrous THF at 0°C.

  • Add the amide from Step 2 dropwise. Reflux for 4 hours.

  • The Fieser Quench (Critical Causality): To prevent unfilterable aluminum emulsions, cool to 0°C. For every x grams of LiAlH4 used, sequentially add exactly x mL of H2O, x mL of 15% NaOH (aq), and 3x mL of H2O.

  • Validation Checkpoint: The grey suspension will transition into a crisp, pure white, granular solid. Filter through Celite, concentrate the filtrate, and recrystallize the freebase from ethyl acetate/hexane to yield pure 2,6-DMT.

Protocol B: The Nitroaldol (Henry) Route

Causality Focus: Mild basicity to prevent polymerization.

Step 1: Formylation (Vilsmeier-Haack)

  • React 2,6-dimethylindole with POCl3 and DMF at 0°C, warming to 40°C for 2 hours.

  • Quench with ice and neutralize with NaOH to precipitate 2,6-dimethyl-1H-indole-3-carboxaldehyde.

Step 2: Henry Condensation

  • Dissolve the aldehyde in excess nitromethane (acting as both reactant and solvent).

  • Add 0.5 eq of anhydrous ammonium acetate. Causality: Strong bases (like NaOH or amine bases) will cause the resulting nitroalkene to polymerize into an intractable tar. Ammonium acetate provides the exact mild pKa required for controlled condensation.

  • Reflux for 3 hours.

  • Validation Checkpoint: TLC (Silica, 3:1 Hexane:EtOAc) must show the disappearance of the aldehyde and the formation of a bright yellow spot (the nitroalkene).

Step 3: Reduction

  • Reduce the isolated 3-(2-nitrovinyl)-2,6-dimethyl-1H-indole using LiAlH4 in THF (following the exact Fieser workup described in Protocol A). Causality: NaBH4 is insufficient here, as it will only reduce the alkene, leaving the nitro group intact. A powerful hydride source is required to fully reduce the nitroalkene to the primary ethanamine.

References

  • Title: Speeter–Anthony route Source: Wikipedia URL: [Link]

  • Title: Synthesis of substituted tryptamines and their homologs: A new aspect in the Fischer reaction Source: ChemInform / ResearchGate URL: [Link]

  • Title: Discovery of Iboga-Derived Ligands for the Sigma‑2 Receptor Source: PubMed Central (PMC) URL: [Link]

Sources

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